Product packaging for (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine(Cat. No.:CAS No. 870849-66-4)

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Cat. No.: B152409
CAS No.: 870849-66-4
M. Wt: 169.2 g/mol
InChI Key: WGUPBBABCUKYCC-LURJTMIESA-N
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Description

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FNO B152409 (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine CAS No. 870849-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3-fluoro-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUPBBABCUKYCC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426872
Record name (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870849-66-4
Record name (αS)-3-Fluoro-4-methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870849-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, a chiral amine that serves as a critical building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, synthesis protocols, and its role in the development of pharmacologically active molecules.

Chemical Identity and Properties

This compound is a chiral primary amine. Its structure, featuring a fluorine atom and a methoxy group on the phenyl ring, makes it a valuable intermediate for synthesizing complex drug candidates. The stereochemistry at the benzylic position is often crucial for the target affinity and efficacy of the final active pharmaceutical ingredient.

The CAS number for the free base is 870849-66-4 [1]. The hydrochloride salt of this compound is assigned CAS number 1980007-86-0 [2].

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClReference
CAS Number 870849-66-41980007-86-0[1][2]
Molecular Formula C₉H₁₂FNOC₉H₁₃ClFNO[1][2]
Molecular Weight 169.20 g/mol 205.66 g/mol [1][2]
Canonical SMILES CC(C1=CC(=C(C=C1)OC)F)NC--INVALID-LINK--C1=CC=C(OC)C(F)=C1.Cl[2][3]
InChIKey WGUPBBABCUKYCC-UHFFFAOYSA-NNot specified[3]
Purity Typically ≥97%Not specified
Appearance Not specifiedNot specified

Synthesis and Experimental Protocols

The asymmetric synthesis of chiral amines like this compound is a cornerstone of pharmaceutical manufacturing. A common and effective method is the asymmetric transfer hydrogenation of the corresponding imine, or the reductive amination of a ketone precursor.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is an adapted methodology for the synthesis of chiral amines from a ketone precursor.

Objective: To synthesize this compound via asymmetric reductive amination of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one.

Materials:

  • 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one

  • (S)-(-)-α-Methylbenzylamine or another chiral auxiliary

  • A reducing agent such as Sodium triacetoxyborohydride (STAB) or hydrogen gas with a chiral catalyst (e.g., a Rhodium or Ruthenium complex)

  • An appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium bicarbonate (for neutralization)

  • Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)

Procedure:

  • Imine Formation: Dissolve 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one and a stoichiometric equivalent of a chiral amine (e.g., (S)-(-)-α-Methylbenzylamine) in a suitable solvent like toluene. Add a dehydrating agent, such as molecular sieves, and heat the mixture to reflux to form the chiral imine. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Reduction: Cool the reaction mixture to room temperature. For catalytic hydrogenation, transfer the imine solution to a pressure vessel, add a chiral catalyst (e.g., a Noyori-type catalyst), and pressurize with hydrogen gas. Stir until the reaction is complete. Alternatively, for chemical reduction, cool the imine solution to 0°C and add a reducing agent like sodium borohydride portion-wise.

  • Hydrolysis/Deprotection: After the reduction is complete, the chiral auxiliary must be removed. This is typically achieved by hydrogenolysis if a benzyl-type auxiliary was used, or by acidic hydrolysis.

  • Work-up and Isolation: Quench the reaction carefully with water. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or by forming the hydrochloride salt, recrystallizing it, and then liberating the free base.

Diagram of Synthesis Workflow

G cluster_synthesis Asymmetric Synthesis Workflow ketone 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one imine Chiral Imine Intermediate ketone->imine Condensation chiral_aux (S)-Chiral Amine Auxiliary chiral_aux->imine reduction Asymmetric Reduction imine->reduction H2, Chiral Catalyst or NaBH4 product_protected Protected (S)-Amine reduction->product_protected deprotection Removal of Chiral Auxiliary product_protected->deprotection Hydrogenolysis or Hydrolysis product This compound deprotection->product

Caption: Asymmetric synthesis of this compound.

Applications in Drug Development

While direct pharmacological data on this compound is not extensively available in public literature, its primary significance lies in its role as a chiral building block for the synthesis of biologically active molecules. The specific stereochemistry is often essential for the desired pharmacological activity of the final drug candidate.

The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties, making this a desirable synthon in drug design.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its utility is demonstrated in the construction of molecules targeting a range of biological systems. For instance, similar chiral amines are crucial for creating compounds with neurological activity.

Diagram of Role in Drug Discovery

G start This compound scaffold Core Molecular Scaffold start->scaffold Incorporation modification Further Chemical Modifications scaffold->modification Functionalization candidate Final Drug Candidate modification->candidate Optimization

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound and its salts are classified as hazardous chemicals.

  • Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[4].

  • Precautionary Measures: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

In case of exposure, follow standard first-aid procedures and seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides essential information for researchers and professionals working with this compound. Its value as a chiral intermediate is clear, and with the provided synthetic and safety guidelines, it can be effectively utilized in the pursuit of novel therapeutics.

References

Technical Guide: Physicochemical Properties of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry and drug development. Its specific stereochemistry makes it a valuable intermediate in the synthesis of complex molecular targets with defined pharmacological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring can significantly influence the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile, making it an attractive moiety in drug design. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a workflow for physicochemical characterization.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₂FNO[1][2][3][4]
Molecular Weight 169.20 g/mol [1][3]
Appearance Liquid[5]
Boiling Point Not specified[4][5]
Density 1.063±0.06 g/cm³ (Predicted)[5]
XLogP3-AA (logP) 1.3[1]
pKa (Predicted) 6.84±0.10[6]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is crucial for its application in research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property used to identify a substance and assess its purity. Pure crystalline solids exhibit a sharp melting point, typically within a 0.5-1.0°C range, whereas impure samples melt over a wider range and at a lower temperature.[7]

Methodology: Capillary Method [8][9]

  • Sample Preparation: A small amount of the solid sample is finely powdered.[8] The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).[9][10]

  • Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature.[8] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. The melting point is reported as this range. For an unknown sample, a rapid initial determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][12] It is a characteristic property that can help identify a liquid and assess its purity.[13]

Methodology: Capillary Method (Siwoloboff's Method) [10][14][15]

  • Sample Preparation: A small amount (a few milliliters) of the liquid is placed in a fusion tube.[12] A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[10][12]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a liquid bath (e.g., using a Thiele tube).[10]

  • Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[14] When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.[14] The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Solubility Determination

Solubility tests are used to determine the polarity of a compound and the presence of acidic or basic functional groups.[16]

Methodology: Qualitative Solubility Tests [16][17]

  • Water Solubility: Approximately 25 mg of the compound is added to 0.75 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is water-soluble, suggesting the presence of polar functional groups.[17] The pH of the aqueous solution can then be tested with litmus or pH paper to indicate if the compound is acidic or basic.[16]

  • Solubility in Aqueous Acid/Base: For water-insoluble compounds, solubility is tested in 5% HCl, 5% NaOH, and 5% NaHCO₃ solutions.[16][17]

    • Solubility in 5% HCl indicates a basic compound (e.g., an amine).[17]

    • Solubility in 5% NaOH suggests an acidic compound (e.g., a phenol or carboxylic acid).[16]

    • Solubility in 5% NaHCO₃, a weaker base, indicates a stronger acid, such as a carboxylic acid.[16]

  • Solubility in Concentrated Acid: If the compound is insoluble in the above aqueous solutions, its solubility in cold, concentrated sulfuric acid is tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ethers, aldehydes, and ketones.[16]

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. It is a critical parameter for predicting the ionization state of a molecule at different pH levels, which affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration [18][19][20]

  • Solution Preparation: A solution of the compound with a known concentration is prepared.

  • Titration: A strong base (e.g., NaOH) is slowly added to the acidic solution (or a strong acid to a basic solution) while continuously monitoring the pH with a calibrated pH electrode.[20]

  • Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. This is the inflection point of the sigmoid-shaped curve.[20]

Alternative Methodology: UV-Vis Spectrophotometry [18]

This method is suitable for compounds with a UV-active chromophore near the acidic or basic center. The UV-Vis absorption spectrum of the compound is measured in a series of buffer solutions with known pH values. The changes in absorbance at a specific wavelength are used to determine the ratio of the protonated and deprotonated species, from which the pKa can be calculated.[18] This method is more sensitive than potentiometric titration and requires less sample.[18]

logP (Partition Coefficient) Determination

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is defined as the ratio of the concentration of the compound in a non-polar solvent (typically 1-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[21] Lipophilicity is a key factor in a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[21]

Methodology: Shake-Flask Method [21][22]

  • System Preparation: 1-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[23]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (or a mixture of both). The mixture is then shaken vigorously for a period to allow the compound to partition between the two phases until equilibrium is reached.[22]

  • Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers. The concentration of the compound in each phase is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[23][24]

  • Calculation: The logP is calculated using the formula: logP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ).[21]

Mandatory Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical entity like this compound.

Physicochemical_Characterization_Workflow start Start: Novel Compound Synthesis structure Structural Confirmation (NMR, MS) start->structure Initial Characterization purity Purity Assessment (HPLC, GC) structure->purity physical_props Determination of Physical Properties purity->physical_props solubility_props Determination of Solubility Properties purity->solubility_props melting_point Melting Point physical_props->melting_point boiling_point Boiling Point physical_props->boiling_point data_analysis Data Analysis and Property Profiling melting_point->data_analysis boiling_point->data_analysis qual_solubility Qualitative Solubility (Aqueous, Acid, Base) solubility_props->qual_solubility pka pKa Determination (Titration, Spectrophotometry) qual_solubility->pka logp logP Determination (Shake-Flask, HPLC) pka->logp logp->data_analysis end End: Candidate for Further Development data_analysis->end Informs Decision

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physicochemical properties of this compound, such as its molecular weight, predicted lipophilicity (logP), and basicity (pKa), are fundamental to understanding its behavior in both chemical and biological systems. The experimental protocols outlined in this guide provide standardized methods for the empirical determination of these critical parameters. A thorough characterization of these properties is an indispensable step in the drug discovery and development process, enabling informed decisions regarding formulation, dosage, and potential therapeutic applications.

References

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the molecular structure and weight of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Molecular Data

The key quantitative data for this compound is summarized in the table below. This information is crucial for various experimental and analytical procedures, including stoichiometry calculations and spectroscopic analysis.

ParameterValueReference
Molecular FormulaC₉H₁₂FNO[1][2][3][4]
Molecular Weight169.20 g/mol [1][3][4]
Monoisotopic Mass169.090292168 g/mol [3]

Molecular Structure

The structural formula of this compound is depicted in the following diagram. The molecule features a substituted benzene ring, which is a common scaffold in many pharmaceutical compounds. The stereochemistry at the chiral center is designated as (S), which is a critical determinant of its biological activity.

molecular_structure cluster_phenyl_ring cluster_substituents cluster_ethanamine C1 C C2 C C1->C2 C1->C2 C_alpha C C1->C_alpha C3 C C2->C3 C4 C C3->C4 C3->C4 F F C3->F C5 C C4->C5 OCH3 OCH₃ C4->OCH3 C6 C C5->C6 C5->C6 C6->C1 Ethanamine C_beta C C_alpha->C_beta N N C_alpha->N CH3_beta CH₃ H2N H₂N S_label (S)

Molecular structure of this compound.

This guide serves as a foundational reference for the molecular properties of this compound. No experimental protocols are included as the requested information was centered on the compound's intrinsic molecular characteristics.

References

The Pivotal Role of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to this endeavor, enabling the construction of complex molecular architectures with precise stereochemical control. Among these, (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine stands out as a versatile and highly valuable synthon. Its unique structural features—a stereogenic center, a fluorinated phenyl ring, and a methoxy group—make it an attractive starting material for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the role of this compound as a chiral building block, detailing its synthesis, applications, and the experimental protocols for its utilization.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below.

PropertyValueReference
This compound
Molecular FormulaC₉H₁₂FNOPubChem
Molecular Weight169.20 g/mol PubChem
AppearanceLiquid (predicted)
Boiling PointNot available
This compound Hydrochloride
CAS Number1980007-86-0Appchem
Molecular FormulaC₉H₁₃ClFNOAppchem
Molecular Weight205.66 g/mol Appchem
AppearanceSolid
Melting PointNot available

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound is a critical first step for its use as a chiral building block. The most common and industrially scalable method for obtaining the single enantiomer is through the chiral resolution of the corresponding racemic amine. This process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and subsequent liberation of the free amine.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol is adapted from established methods for the resolution of structurally similar phenethylamines.

Materials:

  • Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

  • (+)-Tartaric acid (or other suitable chiral resolving agent)

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine (1.0 eq) in methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold methanol, followed by diethyl ether.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane and 1 M sodium hydroxide solution.

    • Stir the mixture vigorously until all the solid has dissolved and the layers have separated.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Logical Workflow for Chiral Resolution:

G racemic_amine Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine salt_formation Diastereomeric Salt Formation (in Methanol) racemic_amine->salt_formation resolving_agent (+)-Tartaric Acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Amine-(+)-Tartrate) filtration->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt ((R)-Amine-(+)-Tartrate in solution) filtration->more_soluble_salt Filtrate liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation final_product This compound liberation->final_product G start_amine This compound reaction N-Acylation Reaction (in DCM, 0°C to rt) start_amine->reaction acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction base Base (e.g., Triethylamine) base->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography) workup->purification product N-Acyl Derivative purification->product PI3K_delta_pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation PI3K_delta PI3Kδ Syk->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 BTK BTK PIP3->BTK Activation Akt Akt PIP3->Akt Activation Cell_Survival Cell Survival BTK->Cell_Survival mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor (S)-...PI3Kδ Inhibitor Inhibitor->PI3K_delta Inhibition

An In-depth Technical Guide to the Solubility of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine in common laboratory solvents. This guide, therefore, provides a comprehensive framework of experimental protocols and best practices for determining these values in a laboratory setting.

Introduction

This compound is a chiral amine derivative with potential applications in pharmaceutical synthesis and drug development. Understanding its solubility in various solvents is a critical parameter for its effective use in reaction chemistry, purification, formulation, and analytical method development. This document outlines standardized methodologies for determining the solubility of this compound, presenting a clear workflow for researchers.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties can influence its solubility characteristics.

PropertyValueSource
Molecular FormulaC₉H₁₂FNOPubChem[1]
Molecular Weight169.20 g/mol PubChem[1]
XLogP3-AA1.3PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count2PubChem[1]

Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationNotes
Water
Methanol
Ethanol
Isopropanol
Acetonitrile
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Toluene
Hexanes
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of a solid compound such as this compound. The choice of method may depend on the expected solubility and the resources available.

This is a widely recognized method for determining thermodynamic equilibrium solubility.[2]

Objective: To determine the saturation concentration of the compound in a solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[2]

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker or on a stir plate and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

  • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a known volume of a suitable solvent.

  • Analyze the concentration of the compound in the diluted filtrate using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

This method is suitable for rapidly assessing solubility in multiple solvents.

Objective: To estimate the solubility of the compound in a variety of solvents in a parallel manner.

Materials:

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (e.g., UV-Vis or nephelometer)

  • This compound (as a stock solution in a highly soluble solvent like DMSO)

  • Selected solvents

Procedure:

  • Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).

  • In a 96-well plate, add increasing volumes of the stock solution to different wells.

  • Add the test solvent to each well to a final constant volume.

  • Seal the plate and shake for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the absorbance or turbidity of each well using a plate reader. The point at which a significant increase in turbidity is observed indicates precipitation and thus the approximate solubility limit.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess This compound start->weigh add_solid Add solid to solvent weigh->add_solid add_solvent Add known volume of solvent to vial add_solvent->add_solid seal_vial Seal vial add_solid->seal_vial shake Shake at constant T (24-48 hours) seal_vial->shake settle Allow excess solid to settle shake->settle sample Withdraw supernatant settle->sample filter Filter sample (0.22 µm) sample->filter dilute Dilute filtrate filter->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

While published quantitative solubility data for this compound is currently unavailable, this guide provides the necessary experimental framework for researchers to determine these crucial parameters. Adherence to standardized protocols, such as the shake-flask method, will ensure the generation of high-quality, reproducible data that is essential for the advancement of research and development involving this compound.

References

Commercial availability and suppliers of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral amine of significant interest in pharmaceutical research and development. The document details its commercial availability, potential synthetic routes, and analytical methodologies for quality control.

Commercial Availability and Suppliers

This compound and its hydrochloride salt are available from various chemical suppliers. The following table summarizes key information from a selection of these suppliers. It is important to note that purity and availability may vary, and it is recommended to request a certificate of analysis (CoA) for lot-specific data.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Appchem This compound hydrochloride1980007-86-0C₉H₁₃ClFNO205.66Not specifiedAvailable as the hydrochloride salt.[1]
BLD Pharm 1-(3-Fluoro-4-methoxyphenyl)ethanamine105321-49-1C₉H₁₂FNO169.20Not specifiedAvailable as the free base.[2]
BLD Pharm This compound hydrochloride1980007-86-0C₉H₁₃ClFNO205.66Not specifiedAvailable as the hydrochloride salt.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₁₂FNO[2]
Molecular Weight 169.20 g/mol [2]
CAS Number 105321-49-1[2]
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Not specified-

Experimental Protocols

Potential Synthetic Route: Asymmetric Reductive Amination

Reaction Scheme:

3-Fluoro-4-methoxyacetophenone + NH₃ + Chiral Catalyst + Reducing Agent → this compound

Detailed Methodology (Adapted from similar syntheses):

  • Imine Formation: To a solution of 3-fluoro-4-methoxyacetophenone (1 equivalent) in an anhydrous solvent (e.g., toluene or THF) is added a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a chiral catalyst (e.g., a chiral phosphoric acid or a chiral sulfinamide). A dehydrating agent, such as molecular sieves, is often added to drive the equilibrium towards the formation of the corresponding imine. The reaction is typically stirred at room temperature or with gentle heating.

  • Reduction: Once imine formation is complete (as monitored by TLC or GC-MS), a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include Hantzsch esters or silanes in the presence of a transition metal catalyst. The reaction is stirred until the reduction is complete.

  • Work-up and Purification: The reaction mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Chiral Resolution of Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Methodology (Adapted from protocols for analogous amines):

  • Diastereomeric Salt Formation: A solution of racemic 1-(3-fluoro-4-methoxyphenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol) is treated with a solution of a chiral resolving agent (0.5-1.0 equivalents), such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in the same solvent. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

  • Isolation of Diastereomeric Salt: The crystalline diastereomeric salt is collected by filtration and washed with a small amount of the cold solvent. The enantiomeric excess (e.e.) of the amine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.

  • Recrystallization (Optional): If the initial enantiomeric excess is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity.

  • Liberation of the Chiral Amine: The purified diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide). The mixture is stirred until the salt has completely dissolved and the free amine has been extracted into the organic layer.

  • Final Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched this compound.

Quality Control and Analytical Methods

To ensure the identity, purity, and enantiomeric excess of this compound, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. A ¹H NMR spectrum for the racemic compound is available from sources like ChemicalBook.[3]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (e.g., based on cellulose or amylose derivatives) is used with a mobile phase typically consisting of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight of the compound and to identify any impurities.

Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

G cluster_synthesis Asymmetric Reductive Amination Workflow cluster_purification Purification Ketone 3-Fluoro-4-methoxy- acetophenone Imine Imine Intermediate Ketone->Imine NH₃, Chiral Catalyst Dehydrating Agent Product (S)-1-(3-Fluoro-4-methoxy- phenyl)ethanamine Imine->Product Reducing Agent Workup Aqueous Work-up Product->Workup Chromatography Column Chromatography Workup->Chromatography

Caption: Asymmetric Synthesis Workflow

G cluster_qc Quality Control Analysis Workflow cluster_structural Structural Confirmation cluster_purity Purity and Enantiomeric Excess Sample Sample of (S)-1-(3-Fluoro-4-methoxy- phenyl)ethanamine NMR ¹H and ¹³C NMR Sample->NMR MS LC-MS or GC-MS Sample->MS HPLC Chiral HPLC Sample->HPLC Report1 Report1 NMR->Report1 Structural Data Report2 Report2 MS->Report2 Molecular Weight & Impurity Profile Report3 Report3 HPLC->Report3 Purity & e.e. (%)

Caption: Quality Control Workflow

References

The Indispensable Role of Chiral Amines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry with profound implications for drug efficacy and safety. Chiral amines, in particular, are a cornerstone of pharmaceutical development, with an estimated 40% of pharmaceuticals containing a chiral amine component in their structure.[1] The distinct three-dimensional arrangement of enantiomers, the non-superimposable mirror-image forms of a chiral molecule, dictates their interaction with the inherently chiral biological environment of the human body, such as enzymes and receptors. This stereoselectivity often results in significant differences in the pharmacological and toxicological profiles of the two enantiomers. Consequently, the synthesis, separation, and analysis of enantiomerically pure chiral amines are critical aspects of modern drug discovery and development. This guide provides a comprehensive overview of the core principles and techniques related to chiral amines in medicinal chemistry, including their synthesis, resolution, analysis, and the differential pharmacology of their enantiomers.

The Significance of Chirality in Drug Action

The differential interaction of enantiomers with biological targets is a well-established principle in pharmacology. One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects or toxicity.[2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug safety.[3]

The "chiral switch" is a strategy in drug development where a previously marketed racemic mixture (a 1:1 mixture of both enantiomers) is redeveloped as a single enantiomer product. This approach can lead to drugs with improved therapeutic indices, simplified pharmacokinetics, and reduced side effects.[2]

Synthesis and Resolution of Chiral Amines

The demand for enantiomerically pure chiral amines has driven the development of a wide array of synthetic and separation methodologies.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly from a prochiral starting material. Key approaches include:

  • Catalytic Asymmetric Reductive Amination: This powerful technique involves the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst and a reducing agent to directly produce a chiral amine. Transition metal catalysts, particularly those based on iridium and rhodium, complexed with chiral ligands, are widely used.[4]

  • Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as transaminases, amine dehydrogenases, and imine reductases are employed for the asymmetric synthesis of chiral amines.[5][6]

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common techniques include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[7][8]

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.[9][10]

  • Dynamic Kinetic Resolution (DKR): DKR combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This often involves a combination of an enzyme and a metal catalyst for racemization.[3][6][11]

Analytical Techniques for Chiral Amine Separation

The accurate determination of enantiomeric purity is crucial for quality control and regulatory compliance. The primary analytical techniques for chiral amine separation are chromatographic methods that employ a chiral environment to differentiate between enantiomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for enantioselective analysis. The most common approach utilizes a Chiral Stationary Phase (CSP), a column packed with a chiral material that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are particularly effective for a broad range of chiral amines.[12]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to HPLC. It uses supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents. SFC often provides faster analysis times and improved resolution compared to HPLC.[13][14][15]

Gas Chromatography (GC)

For volatile chiral amines, GC can be employed for enantiomeric separation. This often involves either the use of a chiral capillary column or the derivatization of the amine with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[2][16][17]

Quantitative Comparison of Chiral Amine Enantiomer Bioactivity

The following tables summarize quantitative data from the literature, highlighting the often-significant differences in the biological activity of chiral amine enantiomers.

Drug (Class)EnantiomerReceptor/TransporterBioactivity MetricValueReference(s)
Propranolol (β-Blocker)(S)-(-)-Propranololβ1-adrenoceptorKi2.4 nM
(R)-(+)-Propranololβ1-adrenoceptorKi--
Salbutamol (β2-Agonist)(R)-Salbutamolβ2-adrenoceptorAffinity100 times greater than (S)-enantiomer
(S)-Salbutamolβ2-adrenoceptorAffinity-
Amphetamine (Stimulant)(S)-(+)-AmphetamineDopamine Transporter (DAT)PotencyMore potent than (R)-enantiomer[18]
(R)-(-)-AmphetamineDopamine Transporter (DAT)Potency-[18]
Methamphetamine (Stimulant)(S)-(+)-MethamphetamineCentral Nervous SystemActivityMore potent than (R)-enantiomer[13]
(R)-(-)-MethamphetamineCentral Nervous SystemActivity-[13]
Cathinone (Stimulant)S-enantiomerDopamine Transporter (DAT)EC50 (Release)83.1 nM[8]
R-enantiomerDopamine Transporter (DAT)EC50 (Release)--
Pentedrone (Cathinone)(S)-(+)-PentedroneHuman Neuronal CellsCytotoxicityMore cytotoxic than (R)-enantiomer[12]
(R)-(-)-PentedroneHuman Neuronal CellsCytotoxicity-[12]
Methylone (Cathinone)(R)-(+)-MethyloneHuman Neuronal CellsCytotoxicityMore cytotoxic than (S)-enantiomer[12]
(S)-(-)-MethyloneHuman Neuronal CellsCytotoxicity-[12]
Dopamine Agonist (NPA) -D2 Receptor (High Affinity)Ki0.1–0.4 nM[19]
-D2 Receptor (Low Affinity)Ki4.6–26 nM[19]
Serotonin Agonist (8-OH-DPAT) -5-HT1A ReceptorEC503.1 nM[20]
Serotonin Agonist (DOI) -5-HT2A ReceptorEC5076 nM[20]

Signaling Pathways of Chiral Amine Drug Targets

The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways of key receptor families targeted by chiral amine drugs.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chiral Amine (e.g., β-agonist, Dopamine) GPCR G-Protein Coupled Receptor (e.g., β-Adrenergic, Dopamine Receptor) Ligand->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylation of target proteins

Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Beta_Adrenergic_Signaling β-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Receptor β-Adrenergic Receptor Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Calcium Ca²⁺ Influx Ca_Channel->Calcium Contraction Increased Cardiac Contraction Calcium->Contraction Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Beta_Receptor Binds

Simplified β-Adrenergic Receptor Signaling Pathway.

Dopamine_Signaling Dopamine Receptor Signaling Pathways cluster_d1 D1-like Receptor Pathway (Gs-coupled) cluster_d2 D2-like Receptor Pathway (Gi-coupled) Dopamine Dopamine D1_Receptor D1/D5 Receptor Dopamine->D1_Receptor D2_Receptor D2/D3/D4 Receptor Dopamine->D2_Receptor Gs_Protein Gs Protein D1_Receptor->Gs_Protein AC_D1 Adenylyl Cyclase Gs_Protein->AC_D1 cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 DARPP32 DARPP-32 PKA_D1->DARPP32 Phosphorylates PP1 Protein Phosphatase 1 DARPP32->PP1 Inhibits Gi_Protein Gi Protein D2_Receptor->Gi_Protein AC_D2 Adenylyl Cyclase Gi_Protein->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2

Dopamine Receptor Signaling Pathways.

Serotonin_Signaling Serotonin Receptor Signaling Pathways cluster_5ht1 5-HT1 Receptor Pathway (Gi-coupled) cluster_5ht2 5-HT2 Receptor Pathway (Gq-coupled) cluster_5ht4_6_7 5-HT4/6/7 Receptor Pathway (Gs-coupled) Serotonin Serotonin (5-HT) HT1_Receptor 5-HT1 Receptor Serotonin->HT1_Receptor HT2_Receptor 5-HT2 Receptor Serotonin->HT2_Receptor HT467_Receptor 5-HT4/6/7 Receptor Serotonin->HT467_Receptor Gi_Protein Gi Protein HT1_Receptor->Gi_Protein AC_HT1 Adenylyl Cyclase Gi_Protein->AC_HT1 Inhibits cAMP_HT1 ↓ cAMP AC_HT1->cAMP_HT1 Gq_Protein Gq Protein HT2_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Ca²⁺ IP3->Ca_Release ER Ca²⁺ release PKC Protein Kinase C DAG->PKC Activates Gs_Protein Gs Protein HT467_Receptor->Gs_Protein AC_HT467 Adenylyl Cyclase Gs_Protein->AC_HT467 cAMP_HT467 ↑ cAMP AC_HT467->cAMP_HT467

Serotonin Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments in medicinal chemistry. Below are representative protocols for key techniques discussed in this guide.

Protocol 1: Enzymatic Dynamic Kinetic Resolution of a Primary Amine

This protocol is a generalized procedure based on the dynamic kinetic resolution of primary amines using a palladium nanocatalyst for racemization and a lipase for enzymatic resolution.[3][11]

Materials:

  • Racemic primary amine

  • Palladium nanocatalyst (e.g., Pd/AlO(OH))

  • Immobilized lipase (e.g., Novozym-435)

  • Acyl donor (e.g., ethyl acetate or ethyl methoxyacetate)

  • Anhydrous solvent (e.g., toluene)

  • Molecular sieves (activated)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a dried reaction flask containing a magnetic stir bar, add the racemic primary amine (1.0 mmol), the palladium nanocatalyst (1-5 mol % Pd), and activated molecular sieves.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and the acyl donor (e.g., ethyl acetate, 5.0 mmol).

  • Add the immobilized lipase (e.g., Novozym-435, 50-100 mg).

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the product and remaining substrate.

  • Once the reaction has reached completion (typically >95% conversion and >97% ee of the acylated product), cool the reaction mixture to room temperature.

  • Filter off the immobilized enzyme and the palladium catalyst. The catalysts can often be washed and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the acylated product by column chromatography on silica gel.

  • The enantiomerically pure amine can be obtained by hydrolysis of the amide.

Protocol 2: Chiral Separation of Amines by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the analytical separation of chiral amine enantiomers using a polysaccharide-based chiral stationary phase.[12]

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a cellulose or amylose-based column)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Mobile phase additives (e.g., diethylamine (DEA) or trifluoroacetic acid (TFA))

  • Racemic amine standard and samples

Procedure:

  • Column Installation and Equilibration:

    • Install the chiral column into the HPLC system.

    • Equilibrate the column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. A typical mobile phase for normal-phase separation of amines is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).

    • For basic amines, add a small amount of a basic additive like DEA (e.g., 0.1% v/v) to the mobile phase to improve peak shape. For acidic amines, an acidic additive like TFA may be used.

  • Sample Preparation:

    • Dissolve the racemic amine standard and samples in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

    • Run the analysis under isocratic conditions, monitoring the eluent with the UV detector at an appropriate wavelength.

  • Method Optimization:

    • If the initial separation is not satisfactory, optimize the mobile phase composition by varying the ratio of the non-polar and polar solvents.

    • The type and concentration of the mobile phase additive can also be adjusted to improve resolution and peak shape.

    • The flow rate and column temperature can also be optimized.

Protocol 3: Asymmetric Transfer Hydrogenation of an Imine

This protocol is a general procedure for the asymmetric transfer hydrogenation of an imine to a chiral amine using a ruthenium-based catalyst.[4]

Materials:

  • Imine substrate

  • Chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

  • Hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the imine substrate (1.0 mmol) and the chiral ruthenium catalyst (0.5-2 mol %).

  • Add the anhydrous solvent (e.g., dichloromethane, 5 mL).

  • Add the hydrogen source. If using formic acid/triethylamine, a 5:2 azeotropic mixture is commonly used (e.g., 5 equivalents relative to the imine).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the chiral amine product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Conclusion

Chiral amines are of paramount importance in medicinal chemistry, with their stereochemistry playing a decisive role in pharmacological activity and patient safety. The ability to synthesize and analyze enantiomerically pure chiral amines is, therefore, a critical skill for researchers and professionals in drug development. This guide has provided an in-depth overview of the fundamental concepts, quantitative data on enantiomeric bioactivity, key experimental protocols, and visual representations of relevant signaling pathways. A thorough understanding and application of these principles will continue to drive the discovery and development of safer and more effective chiral amine-based pharmaceuticals.

References

An In-depth Technical Guide on the Predicted Spectroscopic Analysis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chiral compound (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine. This molecule is of interest in medicinal chemistry and drug development due to its structural motifs. The following sections present predicted spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of analytical workflows and fragmentation pathways.

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established principles of NMR and MS, and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.15ddJ(H,F) ≈ 8.5, J(H,H) ≈ 2.0Ar-H
~7.05dddJ(H,F) ≈ 11.5, J(H,H) ≈ 8.5, J(H,H) ≈ 2.0Ar-H
~6.90tJ(H,H) ≈ 8.5Ar-H
~4.15qJ(H,H) ≈ 6.5CH-NH₂
~3.88s-OCH₃
~1.60 (variable)br s-NH₂
~1.40dJ(H,H) ≈ 6.5CH₃-CH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~152.0 (d, J(C,F) ≈ 245)C-F
~146.0 (d, J(C,F) ≈ 10)C-OCH₃
~138.0 (d, J(C,F) ≈ 5)Ar-C
~118.0 (d, J(C,F) ≈ 2)Ar-CH
~115.0 (d, J(C,F) ≈ 18)Ar-CH
~112.0Ar-CH
~56.0OCH₃
~50.0CH-NH₂
~24.0CH₃-CH

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment Ion
169.09 (M⁺˙)Molecular Ion
154.07[M - CH₃]⁺
152.08[M - NH₃]⁺
125.04[M - C₂H₄N]⁺

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds.[1][2]

Sample Preparation:

  • Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[3]

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a 1D ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • If necessary, perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in structural assignment.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[4][5]

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).[6]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL.[6]

  • Filter the final solution if any particulate matter is present to prevent clogging of the instrument.[6]

Data Acquisition (using Electrospray Ionization - ESI):

  • Introduce the sample into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography (LC) system.

  • Use a soft ionization technique like Electrospray Ionization (ESI) to generate charged molecules, typically protonated molecules [M+H]⁺ in positive ion mode.[5]

  • Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[7]

  • Acquire a full scan mass spectrum to identify the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which provides structural information.[4]

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_analysis Data Analysis & Structure Elucidation Sample Compound Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Transfer Transfer to NMR Tube or MS Vial Dissolution->Transfer NMR_Acquisition 1D & 2D NMR Data Acquisition Transfer->NMR_Acquisition NMR Sample MS_Acquisition MS & MS/MS Data Acquisition Transfer->MS_Acquisition MS Sample NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing Data Processing (Peak Picking, Calibration) MS_Acquisition->MS_Processing MS_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Workflow for NMR and MS analysis.

Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound

Mass_Spec_Fragmentation Parent [C₉H₁₂FNO]⁺˙ m/z = 169.09 Frag1 [C₈H₉FNO]⁺ m/z = 154.07 Parent->Frag1 - •CH₃ Frag2 [C₉H₁₀FO]⁺ m/z = 152.08 Parent->Frag2 - •NH₂ Frag3 [C₇H₆FO]⁺ m/z = 125.04 Parent->Frag3 - C₂H₄N

Caption: Predicted EI-MS fragmentation pathway.

References

Methodological & Application

Asymmetric Synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, a valuable chiral building block in pharmaceutical development. Two distinct and effective methods are presented: a biocatalytic approach using an ω-transaminase and a chemical synthesis strategy employing Ruthenium-catalyzed asymmetric reductive amination.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the chiral amine and the fluorine atom can significantly influence the potency, selectivity, and metabolic stability of drug candidates. Consequently, robust and efficient methods for its enantioselective synthesis are of high importance. This document outlines two state-of-the-art approaches to obtain the desired (S)-enantiomer with high purity.

Method 1: Biocatalytic Asymmetric Synthesis using ω-Transaminase

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine. This method is characterized by its high enantioselectivity and mild reaction conditions.

Signaling Pathway and Experimental Workflow

Enzymatic_Synthesis

Quantitative Data
ParameterValueReference
Substrate3-Fluoro-4-methoxyacetophenoneN/A
Enzymeω-Transaminase (e.g., TR8 from a marine bacterium)[1][2]
Amine DonorIsopropylamine[1][2]
Co-solvent25-30% (v/v) Dimethyl Sulfoxide (DMSO)[1]
Conversion~30% (at equilibrium)[1]
Enantiomeric Excess (ee)>99% for the (S)-enantiomer[3]
Key ChallengeEquilibrium limitation and product inhibition[1]
Mitigation StrategyIn Situ Product Removal (ISPR)[1]
Experimental Protocol: ω-Transaminase Mediated Asymmetric Synthesis

Materials:

  • 3-Fluoro-4-methoxyacetophenone

  • ω-Transaminase (whole-cell lysate or purified enzyme)

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Organic solvent for ISPR (e.g., n-hexadecane)

  • Standard laboratory glassware and equipment (reactor, stirrer, centrifuge, etc.)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare the aqueous phase by dissolving the ω-transaminase, PLP (final concentration 0.5 mM), and isopropylamine (final concentration not exceeding 75 mM to avoid inhibition) in Tris-HCl buffer.[1] Add DMSO to a final concentration of 25-30% (v/v) to enhance substrate solubility.[1]

  • Substrate Addition: Dissolve 3-Fluoro-4-methoxyacetophenone in the reaction mixture to the desired final concentration (e.g., 10 mM).

  • In Situ Product Removal (Optional but Recommended): To overcome equilibrium limitations, a two-phase system can be employed. Add an immiscible organic solvent, such as n-hexadecane, to the reaction mixture to selectively extract the product amine from the aqueous phase.[1]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with constant stirring. Monitor the reaction progress by taking samples at regular intervals.

  • Work-up and Purification:

    • Stop the reaction by acidifying the mixture.

    • Separate the organic phase (if using ISPR).

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure this compound.

  • Analysis: Determine the conversion and enantiomeric excess of the product using chiral HPLC or GC.

Method 2: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

This chemical approach offers a direct, one-pot synthesis of the chiral primary amine from the corresponding ketone. The use of a chiral Ruthenium catalyst enables high enantioselectivity.

Experimental Workflow

DARA_Workflow

Quantitative Data
ParameterValueReference
Substrate1-(3-Fluoro-4-methoxyphenyl)ethanoneN/A
CatalystRu(2-hydroxynicotinate)2{(R)-binap}[4]
Ammonia SourceDiammonium hydrogen phosphate ((NH4)2HPO4)[4]
Solvent2-PropanolN/A
Hydrogen Pressure50 atm[5]
Temperature90 °C[5]
Isolated Yield70%[4]
Enantiomeric Excess (ee)81.2%[4]
Experimental Protocol: Ruthenium-Catalyzed DARA

Materials:

  • 3-Fluoro-4-methoxyacetophenone

  • Ru(2-hydroxynicotinate)2{(R)-binap} (or prepared in situ)

  • Diammonium hydrogen phosphate ((NH4)2HPO4)

  • 2-Propanol (anhydrous)

  • Hydrogen gas (high pressure)

  • High-pressure reactor (autoclave)

  • Standard laboratory glassware and equipment

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the Ruthenium precursor and the (R)-BINAP ligand, followed by 2-hydroxynicotinic acid.

  • Reaction Setup: To the reactor, add 3-Fluoro-4-methoxyacetophenone and diammonium hydrogen phosphate. Add anhydrous 2-propanol as the solvent.

  • Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to 50 atm. Heat the reaction mixture to 90°C and stir for the required reaction time (e.g., 40 hours).[4][5]

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully release the hydrogen pressure.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired (S)-amine.

  • Analysis: Determine the yield and enantiomeric excess of the purified product by standard analytical techniques (NMR, chiral HPLC).

Summary and Comparison

FeatureMethod 1: ω-TransaminaseMethod 2: Ru-Catalyzed DARA
Catalyst Biocatalyst (Enzyme)Chemical Catalyst (Ru-complex)
Selectivity Excellent enantioselectivity (>99% ee)Good enantioselectivity (~81% ee)
Reaction Conditions Mild (aqueous, ~30°C)Harsher (high pressure, high temp.)
Yield Lower due to equilibrium, requires ISPRGood isolated yield (70%)
Sustainability "Green" and sustainableRelies on precious metal catalyst
Scalability Can be challenging due to enzyme stability and costMore readily scalable for industrial production

Both methods present viable pathways for the asymmetric synthesis of this compound. The choice of method will depend on the specific requirements of the research or development project, including desired enantiopurity, scalability, cost, and environmental considerations. The biocatalytic route offers superior enantioselectivity under mild conditions, while the chemical method provides a more direct route with good yields, which may be more amenable to large-scale synthesis.

References

Detailed experimental protocol for preparing (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document provides a detailed experimental protocol for the preparation of this compound via the resolution of its racemic mixture using a chiral resolving agent. The protocol is designed to be a reliable method for obtaining the desired enantiomer with high purity.

Introduction

Chiral amines are fundamental building blocks in medicinal chemistry. The specific spatial arrangement of substituents in a molecule can lead to significant differences in pharmacological activity. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure compounds is of paramount importance. This application note details a well-established method for obtaining this compound through the formation of diastereomeric salts, a technique that is both common and scalable for industrial applications.[1][2]

The overall synthetic strategy involves two main stages: first, the synthesis of the racemic amine via reductive amination of the corresponding ketone, and second, the chiral resolution of the racemate using an appropriate chiral acid.

Experimental Protocols

Part 1: Synthesis of Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

This procedure outlines the synthesis of the racemic amine from 3-Fluoro-4-methoxyacetophenone via reductive amination.

Materials:

  • 3-Fluoro-4-methoxyacetophenone

  • Ammonium acetate

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 3-Fluoro-4-methoxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine. The product can be used in the next step without further purification.

Part 2: Chiral Resolution of (±)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

This protocol describes the separation of the (S)-enantiomer from the racemic mixture using L-tartaric acid as the resolving agent.

Materials:

  • Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

  • L-tartaric acid

  • Ethanol (EtOH)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Buchner funnel and filter paper

  • Separatory funnel

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 eq) in ethanol.

    • In a separate flask, dissolve L-tartaric acid (0.5 eq) in ethanol, with gentle heating if necessary.

    • Slowly add the L-tartaric acid solution to the amine solution with continuous stirring.

    • Allow the mixture to stir at room temperature for 2-4 hours, during which time a precipitate should form.

    • Cool the mixture in an ice bath for 1 hour to maximize crystallization.

    • Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 1 M aqueous sodium hydroxide solution.

    • Stir the mixture until the salt has completely dissolved and partitioned between the two phases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and resolution process.

ParameterValue
Starting Ketone3-Fluoro-4-methoxyacetophenone
Yield of Racemic Amine~85-95%
Chiral Resolving AgentL-tartaric acid
Yield of Diastereomeric Salt~35-45% (based on racemate)
Enantiomeric Excess (e.e.) of Recovered Amine>98%
Final Yield of (S)-enantiomer~30-40% (based on racemate)

Visualizations

experimental_workflow cluster_racemic Part 1: Racemic Amine Synthesis cluster_resolution Part 2: Chiral Resolution ketone 3-Fluoro-4-methoxy- acetophenone reductive_amination Reductive Amination (NH4OAc, NaBH3CN, MeOH) ketone->reductive_amination racemic_amine Racemic 1-(3-Fluoro-4- methoxyphenyl)ethanamine reductive_amination->racemic_amine salt_formation Diastereomeric Salt Formation (EtOH) racemic_amine->salt_formation Reacts with tartaric_acid L-Tartaric Acid tartaric_acid->salt_formation diastereomeric_salt (S)-amine-(L)-tartrate Salt salt_formation->diastereomeric_salt Crystallizes liberation Liberation of Free Amine (NaOH, DCM) diastereomeric_salt->liberation final_product (S)-1-(3-Fluoro-4-methoxy- phenyl)ethanamine liberation->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_diastereomers Diastereomeric Salts racemic_mixture Racemic Amine ((R)- and (S)-enantiomers) salt_S_L (S)-Amine-(L)-Tartrate racemic_mixture->salt_S_L salt_R_L (R)-Amine-(L)-Tartrate racemic_mixture->salt_R_L chiral_acid Chiral Resolving Agent (L-Tartaric Acid) chiral_acid->salt_S_L chiral_acid->salt_R_L separation Fractional Crystallization (Different Solubilities) salt_S_L->separation salt_R_L->separation Remains in solution isolated_salt Isolated (S)-Amine-(L)-Tartrate Salt separation->isolated_salt final_amine Pure (S)-Enantiomer isolated_salt->final_amine Base Treatment

Caption: Logical relationship in chiral resolution via diastereomeric salt formation.

References

Application Notes and Protocols for (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine as an Intermediate for Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine as a chiral building block in the synthesis of advanced drug candidates. The focus is on its application in the development of a potent and selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, a promising therapeutic target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Introduction

This compound is a chiral primary amine that serves as a valuable intermediate in medicinal chemistry. Its stereospecific nature is crucial for the selective interaction of the final drug molecule with its biological target, leading to enhanced efficacy and reduced off-target side effects. The presence of the fluoro and methoxy groups on the phenyl ring can also positively influence the pharmacokinetic properties of the resulting drug candidate, such as metabolic stability and bioavailability.

While this intermediate can be utilized in the synthesis of various psychoactive compounds targeting dopamine and serotonin receptors, this document will focus on a specific, cutting-edge application: the synthesis of the novel PI3Kδ inhibitor, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, a potential therapeutic for COPD.[1][2]

Featured Drug Candidate: A Potent PI3Kδ Inhibitor for COPD

Chronic Obstructive Pulmonary Disease (COPD) is a chronic inflammatory lung disease that causes obstructed airflow from the lungs.[3][4] The Phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the δ isoform, is a key driver of the chronic inflammation characteristic of COPD.[5][6] Inhibition of PI3Kδ can restore steroid sensitivity and reduce the recruitment of inflammatory cells.[3][7] The drug candidate, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, has been identified as a potent and selective inhibitor of PI3Kδ with promising therapeutic potential for COPD.[1][2]

Quantitative Data

The following table summarizes the key in vitro potency and selectivity data for the featured PI3Kδ inhibitor.

ParameterValueNotes
PI3Kδ IC50 14 nMDemonstrates high potency against the target enzyme.[1][2]
Selectivity over PI3Kα 56-foldHigh selectivity against other Class I PI3K isoforms reduces the potential for off-target effects.[1][2]
Selectivity over PI3Kβ 83-foldHigh selectivity against other Class I PI3K isoforms reduces the potential for off-target effects.[1][2]
hERG Inhibition IC50 > 10 µMLow potential for cardiotoxicity.[1]
CYP Isoform Inhibition No apparent inhibition (except moderate on CYP2C9)Favorable drug metabolism profile.[1]

Experimental Protocols

The following is a detailed, multi-step protocol for the synthesis of the PI3Kδ inhibitor, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one, from a precursor readily derived from this compound.

Note: This protocol is a representative synthesis based on established chemical methodologies for the formation of pyrazolo[3,4-d]pyrimidines and quinazolinones, as a detailed experimental procedure for this specific compound is not publicly available. Researchers should optimize conditions as needed.

Step 1: Synthesis of (S)-N-(1-(3-fluoro-4-methoxyphenyl)ethyl)propanamide
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add triethylamine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C and add propanoyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure (S)-N-(1-(3-fluoro-4-methoxyphenyl)ethyl)propanamide.

Step 2: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This step involves the construction of the core pyrazolo[3,4-d]pyrimidine scaffold.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) and formamide (excess, ~10 eq).

  • Cyclization: Heat the mixture to 190 °C for 8 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Add water to the mixture and filter the solid. Wash the solid with water and then ethanol to obtain the pyrazolo[3,4-d]pyrimidinone intermediate.

  • Chlorination: Suspend the intermediate in phosphorus oxychloride (POCl3, excess) and heat at reflux for 6 hours.[8]

  • Work-up and Amination: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Filter, wash with water, and dry. Subsequently, react the chloro-intermediate with a solution of ammonia in a suitable solvent under pressure and heat to introduce the amino group at the 4-position.

  • Aryl Coupling: The 3-position of the pyrazolopyrimidine is then functionalized with the 3-fluoro-4-methoxyphenyl group via a suitable cross-coupling reaction (e.g., Suzuki or Stille coupling) of a halogenated pyrazolopyrimidine with the corresponding boronic acid or stannane derivative of the fluoromethoxyphenyl moiety.

Step 3: Synthesis of the Quinazolinone Fragment

The synthesis of 2-(chloromethyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one would proceed via established methods from the corresponding anthranilic acid derivative.

Step 4: Final Assembly of the PI3Kδ Inhibitor
  • N-Alkylation: To a solution of 3-(3-Fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like cesium carbonate (Cs2CO3, 2.0 eq).

  • Coupling: Add the synthesized quinazolinone fragment from Step 3 (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PI3Kδ inhibitor.

Visualizations

Experimental Workflow for the Synthesis of the PI3Kδ Inhibitor

G cluster_0 Synthesis of Amide Precursor cluster_1 Synthesis of Pyrazolo[3,4-d]pyrimidine Core cluster_2 Final Assembly A (S)-1-(3-Fluoro-4- methoxyphenyl)ethanamine C (S)-N-(1-(3-fluoro-4-methoxyphenyl) ethyl)propanamide A->C Acylation B Propanoyl chloride B->C D Ethyl 5-amino-1H- pyrazole-4-carboxylate F Pyrazolo[3,4-d]pyrimidinone D->F Cyclization E Formamide E->F H 4-Chloro-pyrazolo[3,4-d]pyrimidine F->H Chlorination G POCl3 G->H J 4-Amino-pyrazolo[3,4-d]pyrimidine H->J Amination I Ammonia I->J L 3-(3-Fluoro-4-methoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine J->L Suzuki Coupling K 3-Fluoro-4-methoxyphenyl boronic acid K->L N Final PI3Kδ Inhibitor L->N N-Alkylation M Quinazolinone Fragment M->N

Caption: Synthetic workflow for the PI3Kδ inhibitor.

PI3Kδ Signaling Pathway in COPD

PI3K_Pathway Stimuli Inflammatory Stimuli (e.g., cigarette smoke, pathogens) Receptor Cell Surface Receptor (e.g., GPCR, RTK) Stimuli->Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., NF-κB, mTOR) AKT->Downstream Activation Inflammation Inflammatory Response - Cytokine production - Neutrophil recruitment - Airway remodeling Downstream->Inflammation Inhibitor This compound -derived PI3Kδ Inhibitor Inhibitor->PI3K_delta Inhibition

Caption: PI3Kδ signaling pathway in COPD and the point of intervention.

References

Application Notes and Protocols for Catalytic Reductive Amination in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of chiral amines via catalytic reductive amination. This powerful technique offers a direct and efficient route to enantiomerically enriched amines, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] This document covers transition metal catalysis, organocatalysis, and biocatalysis, offering a range of methodologies to suit various synthetic needs.

Introduction to Catalytic Reductive Amination

Catalytic reductive amination is a cornerstone of modern organic synthesis, enabling the conversion of a carbonyl group into an amine through an intermediate imine in a single pot.[4] The asymmetric variant of this reaction is particularly valuable as it allows for the stereoselective synthesis of chiral amines from prochiral ketones or aldehydes.[5][6] The general transformation involves the condensation of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ by a chiral catalyst and a reducing agent.[5][6]

Key advantages of this methodology include its operational simplicity, high atom economy, and the use of readily available starting materials.[4][7] Recent advancements have led to the development of highly efficient catalysts, including those based on transition metals (e.g., Ruthenium, Iridium, Palladium), small organic molecules (organocatalysts), and enzymes (biocatalysts), each offering unique advantages in terms of substrate scope, stereoselectivity, and reaction conditions.[5][8][9]

Core Concepts and Reaction Mechanism

The mechanism of catalytic reductive amination proceeds through two main steps:

  • Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of an amine or ammonia on the carbonyl carbon of a ketone or aldehyde. This is followed by dehydration to form an imine or an enamine intermediate. This step is often reversible and can be influenced by reaction conditions such as pH and the use of dehydrating agents.[6][10]

  • Asymmetric Reduction: A chiral catalyst activates a reducing agent (e.g., H₂, silanes, Hantzsch esters) and facilitates the stereoselective transfer of a hydride to the C=N bond of the imine or enamine. The choice of catalyst and chiral ligand is crucial for achieving high enantioselectivity.[5]

Below is a diagram illustrating the general mechanism of catalytic reductive amination.

ReactionMechanism Ketone Ketone/Aldehyde Imine Imine/Enamine Intermediate Ketone->Imine + Amine - H₂O Amine Amine/Ammonia Amine->Imine ChiralAmine Chiral Amine Imine->ChiralAmine + Hydride Transfer Catalyst Chiral Catalyst ActivatedComplex Catalyst-Hydride Complex Catalyst->ActivatedComplex ReducingAgent Reducing Agent (e.g., H₂) ReducingAgent->ActivatedComplex ActivatedComplex->Imine Stereoselective Reduction

Caption: General mechanism of catalytic reductive amination.

Data Presentation: Performance of Various Catalytic Systems

The following tables summarize the performance of different catalytic systems for the asymmetric reductive amination of various ketones, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Transition Metal-Catalyzed Reductive Amination of Aryl Ketones
EntryKetone SubstrateAmine SourceCatalyst SystemYield (%)ee (%)Reference
1AcetophenoneNH₄OAcRu(OAc)₂(S)-binap9696[11][12]
22-Acetyl-6-methylpyridineNH₄OAcRu(OAc)₂((S)-binap)>99>99[13]
31-(4-Methoxyphenyl)ethanoneNH₄OAcRu/C₃-TunePhos9598[12]
41-(2-Fluorophenyl)ethanoneNH₄OAcRu/C₃-TunePhos9194[11]
52-AcetylfuranBenzylamine[Ir(COD)Cl]₂ / Ligand9295[14]
61-TetraloneAniline[Ir(COD)Cl]₂ / Ligand9897
72'-MethylacetophenoneAnilineIr-catalyst / Brønsted acid9594[15]
8Diaryl Ketone (ortho-OH)NH₄ClRu-dtbm-Segphos97>99[4][16]
9Aryl-Trifluoromethyl KetoneNH₄OAcRu-catalyst9297[17][18]
Table 2: Organocatalytic Reductive Amination
EntryKetone SubstrateAmineCatalystHydride SourceYield (%)ee (%)Reference
1Acetophenonep-AnisidineTRIP (Phosphoric Acid)Hantzsch Ester9496[19]
2CyclohexanoneBenzylamineChiral Phosphoric AcidHantzsch Ester8590[19]
34-Phenyl-2-butanonep-AnisidineTRIPHantzsch Ester9195[7]
4α-Tetralonep-AnisidineChiral Phosphoric AcidHantzsch Ester8892
Table 3: Biocatalytic Reductive Amination
EntryKetone SubstrateBiocatalystCofactor RegenerationConversion (%)ee (%)Reference
1CyclohexanoneImine Reductase (IRED)Glucose Dehydrogenase>99>99 (R)[2]
2PhenylacetoneAmine Dehydrogenase (AmDH)Formate Dehydrogenase93>99 (R)[10]
3BenzylacetoneEngineered Amine DehydrogenaseFormate Dehydrogenase>99>99[20]
4Methyl isobutyl ketoneEngineered LeuDHFormate Dehydrogenase>9999.8 (R)[9]
52-HexanoneImine Reductase (IRED)Glucose Dehydrogenase>95>99 (S)[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol 1: General Procedure for Ruthenium-Catalyzed Asymmetric Reductive Amination of Aryl Ketones

This protocol is a representative procedure for the synthesis of chiral primary amines from aryl ketones using a ruthenium catalyst and hydrogen gas.[11][12][21]

Materials:

  • Aryl ketone (1.0 mmol)

  • Ammonium acetate (NH₄OAc, 2.0 mmol)

  • Ru(OAc)₂((S)-BINAP) (0.01 mmol, 1 mol%)

  • Degassed solvent (e.g., THF, 5 mL)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (H₂) source

Procedure:

  • To a glass liner of a high-pressure autoclave, add the aryl ketone (1.0 mmol), ammonium acetate (2.0 mmol), and the ruthenium catalyst (0.01 mmol).

  • Place the magnetic stir bar inside the liner.

  • Transfer the liner into the autoclave. Seal the autoclave tightly.

  • Purge the autoclave with hydrogen gas three times to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.8 MPa).[13]

  • Place the autoclave in a heating mantle or oil bath and heat to the desired temperature (e.g., 90 °C) with vigorous stirring.[13]

  • Maintain the reaction for the specified time (e.g., 17-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR and determine the enantiomeric excess by chiral HPLC analysis.[11]

Protocol 2: General Procedure for Organocatalytic Asymmetric Reductive Amination using a Chiral Phosphoric Acid

This protocol describes a metal-free approach for the synthesis of chiral secondary amines using a chiral Brønsted acid catalyst and a Hantzsch ester as the hydride source.[7][19]

Materials:

  • Ketone (0.5 mmol)

  • Amine (e.g., p-anisidine, 0.6 mmol)

  • Hantzsch ester (0.7 mmol)

  • Chiral phosphoric acid catalyst (e.g., TRIP, 0.025 mmol, 5 mol%)

  • Anhydrous solvent (e.g., toluene, 2 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (0.025 mmol).

  • Add the ketone (0.5 mmol), amine (0.6 mmol), and Hantzsch ester (0.7 mmol) to the tube.

  • Add the anhydrous solvent (2 mL) via syringe.

  • Seal the tube and stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (e.g., 24-48 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the purified product.

Protocol 3: General Procedure for Biocatalytic Reductive Amination using an Imine Reductase (IRED)

This protocol outlines the enzymatic synthesis of a chiral amine using a whole-cell biocatalyst expressing an imine reductase and a cofactor regeneration system.[2][10]

Materials:

  • Ketone (50 mM final concentration)

  • Amine (e.g., methylamine, 1 M final concentration)

  • Lyophilized E. coli cells expressing the desired IRED

  • Lyophilized E. coli cells expressing a glucose dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ (1 mM)

  • Glucose (100 mM)

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.0)

  • Reaction vessel (e.g., shaker flask or stirred-tank reactor)

Procedure:

  • Prepare the reaction buffer (100 mM potassium phosphate, pH 8.0).

  • In the reaction vessel, dissolve glucose (to 100 mM) and NADP⁺ (to 1 mM) in the buffer.

  • Add the ketone substrate to a final concentration of 50 mM.

  • Add the amine source to a final concentration of 1 M.

  • Re-suspend the lyophilized whole cells containing the IRED and GDH in the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking or stirring for a specified period (e.g., 24 hours).[10]

  • Monitor the reaction progress by analyzing samples via GC or HPLC.

  • Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extract the product from the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product if necessary and determine the yield and enantiomeric excess.

Visualizations of Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key aspects of the experimental process and factors influencing the outcome of catalytic reductive amination.

ExperimentalWorkflow cluster_Prep 1. Reaction Setup cluster_Reaction 2. Reaction Execution cluster_Workup 3. Workup & Purification cluster_Analysis 4. Analysis Start Select Ketone & Amine Catalyst Choose Catalyst System (Metal, Organo, or Bio) Start->Catalyst Solvent Select Solvent & Conditions Catalyst->Solvent Setup Combine Reagents in Reactor Solvent->Setup React Run Reaction under Controlled Conditions Setup->React Monitor Monitor Progress (TLC, GC, HPLC) React->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize ee_Det Determine ee% (Chiral HPLC/GC) Characterize->ee_Det

Caption: A typical experimental workflow for catalytic reductive amination.

LogicalRelationships cluster_Factors Influencing Factors Outcome Reaction Outcome (Yield & Enantioselectivity) Catalyst Catalyst & Ligand Catalyst->Outcome Substrate Substrate Structure (Sterics & Electronics) Substrate->Outcome Amine Amine Nucleophilicity Amine->Outcome ReducingAgent Reducing Agent ReducingAgent->Outcome Solvent Solvent Polarity Solvent->Outcome Temperature Temperature Temperature->Outcome Pressure Pressure (for H₂) Pressure->Outcome pH pH (for Biocatalysis) pH->Outcome

References

Synthetic Strategies for Optically Pure Fluoro-Methoxyphenyl Ethanamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of optically pure fluoro-methoxyphenyl ethanamine, a chiral building block of significant interest in pharmaceutical development. The following sections outline three primary synthetic routes: asymmetric reductive amination, chiral resolution of a racemic mixture, and enzymatic kinetic resolution. Each section includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the workflow.

Asymmetric Reductive Amination

Asymmetric reductive amination offers a direct and efficient one-pot method to convert a prochiral ketone to a chiral amine. This approach involves the in-situ formation of an imine from 4-fluoro-3-methoxyacetophenone and an ammonia source, followed by stereoselective reduction using a chiral catalyst and a suitable reducing agent.

Data Presentation

CatalystAmmonium SourceSolventPressure (H₂)Temp (°C)Time (h)Yield (%)ee (%)
Ru(2-hydroxynicotinate)₂{(R)-binap}(NH₄)₂HPO₄2-Propanol8 MPa80158983

Experimental Protocol

Adapted from a procedure for a similar substrate.[1]

Materials:

  • 4-Fluoro-3-methoxyacetophenone

  • Ammonium source (e.g., Ammonium phosphate, (NH₄)₂HPO₄)

  • Chiral Ruthenium catalyst (e.g., Ru(2-hydroxynicotinate)₂{(R)-binap})

  • Solvent (e.g., 2-Propanol)

  • Hydrogen gas

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add 4-fluoro-3-methoxyacetophenone (1.0 eq), ammonium phosphate (1.5 eq), and the chiral ruthenium catalyst (0.01 eq).

  • Evacuate the reactor and backfill with argon or nitrogen three times.

  • Add degassed 2-propanol via syringe.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time (e.g., 15 hours).

  • After cooling to room temperature, carefully vent the reactor.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the optically pure fluoro-methoxyphenyl ethanamine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Troubleshooting:

  • Low Conversion: Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent like molecular sieves may be beneficial. The reaction is also pH-sensitive; a mildly acidic condition (pH 4-6) is often optimal.[2]

  • Low Enantioselectivity: The choice of chiral ligand is critical. Screening different chiral ligands can significantly improve stereoselectivity.

Workflow Diagram

Asymmetric_Reductive_Amination Ketone 4-Fluoro-3-methoxy- acetophenone Imine In-situ Imine Formation Ketone->Imine Ammonia Ammonia Source Ammonia->Imine Reduction Asymmetric Reduction Imine->Reduction Chiral Catalyst, H₂ Product Optically Pure Fluoro-methoxyphenyl ethanamine Reduction->Product

Asymmetric Reductive Amination Workflow

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and industrially scalable method for separating enantiomers.[3] This technique involves reacting the racemic fluoro-methoxyphenyl ethanamine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Data Presentation

Direct experimental data for the resolution of fluoro-methoxyphenyl ethanamine is limited. However, a patent for the resolution of the structurally similar 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine provides valuable insights into effective resolving agents and conditions.[3]

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric Salt (%)ee of Recovered Amine (%)
(R,R)-4-chlorotartranilic acid1:0.65Methanol20-2585>99
(R,R)-di-p-toluoyl-tartaric acid1:1Ethanol0-57598

Other commonly used chiral resolving agents for amines include various forms of tartaric acid, mandelic acid, and camphorsulfonic acid.[3]

Experimental Protocol

Adapted from a protocol for a structurally analogous compound.[3]

Materials:

  • Racemic 1-(fluoro-methoxyphenyl)ethanamine

  • Chiral resolving agent (e.g., (R,R)-4-chlorotartranilic acid)

  • Solvent (e.g., Methanol)

  • Aqueous basic solution (e.g., 1M Sodium hydroxide)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve the racemic fluoro-methoxyphenyl ethanamine in the chosen solvent (e.g., methanol). Add the chiral resolving agent in the appropriate molar ratio. Stir the mixture at the specified temperature until crystallization occurs.

  • Isolation of Diastereomeric Salt: Filter the crystalline salt and wash it with a small amount of cold solvent.[3]

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide). Stir until the salt has completely dissolved and partitioned between the two phases.[3]

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and filter.

  • Isolation of Enantiomerically Enriched Amine: Evaporate the solvent to yield the enantiomerically enriched amine.[3]

  • Purity and Enantiomeric Excess Determination: Determine the chemical purity and enantiomeric excess of the final product using appropriate analytical techniques such as NMR, GC, or chiral HPLC.

Workflow Diagram

Chiral_Resolution Racemic Racemic Fluoro- methoxyphenyl ethanamine SaltFormation Diastereomeric Salt Formation Racemic->SaltFormation ResolvingAgent Chiral Resolving Agent ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Diastereomer1 Isolated Diastereomeric Salt Crystallization->Diastereomer1 Diastereomer2 Diastereomer in Solution Crystallization->Diastereomer2 Liberation Liberation of Free Amine Diastereomer1->Liberation Base Product Optically Pure Fluoro-methoxyphenyl ethanamine Liberation->Product

Chiral Resolution Workflow

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to differentiate between the two enantiomers of a racemic mixture. For amines, lipases such as Candida antarctica lipase B (CAL-B) are commonly employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Data Presentation

The following table presents data for the chemoenzymatic dynamic kinetic resolution of analogous racemic amines, demonstrating the high efficiency and enantioselectivity achievable with this method.

SubstrateRacemization CatalystEnzymeAcyl DonorYield (%)ee (%)
(±)-1-PhenylethylamineShvo's catalystCALBIsopropyl acetate9999
(±)-1-(4-Bromophenyl)ethylamineShvo's catalystCALBIsopropyl acetate9899

Experimental Protocol

This protocol describes a chemoenzymatic dynamic kinetic resolution, which includes an in-situ racemization step to theoretically achieve a 100% yield of the desired enantiomer.

Materials:

  • Racemic 1-(fluoro-methoxyphenyl)ethanamine

  • Racemization catalyst (e.g., Shvo's catalyst)

  • Enzyme (Candida antarctica lipase B, immobilized)

  • Acyl donor (e.g., Isopropyl acetate)

  • Base (e.g., Sodium carbonate)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Racemization Setup: In a flame-dried Schlenk flask under an inert atmosphere, add racemic 1-(fluoro-methoxyphenyl)ethanamine (1 eq), the racemization catalyst (e.g., 2 mol% Shvo's catalyst), and anhydrous toluene.

  • Racemization: Heat the mixture to 100 °C for 2 hours to initiate racemization.

  • Enzymatic Resolution: Cool the reaction mixture to 70 °C. Add Candida antarctica lipase B (e.g., 30 mg per mmol of substrate), the acyl donor (e.g., 3 eq isopropyl acetate), and a base (e.g., 0.1 eq sodium carbonate).

  • Incubation: Stir the reaction mixture at 70 °C under an inert atmosphere. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the enzyme and the base.

  • Purification: Wash the solids with toluene. Combine the filtrate and washes, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically pure acylated amine.

  • Deprotection (if necessary): The acylated amine can be hydrolyzed under acidic or basic conditions to yield the free amine.

Workflow Diagram

Enzymatic_Resolution cluster_racemization In-situ Racemization Racemic_S (S)-enantiomer Racemic_R (R)-enantiomer Racemic_S->Racemic_R Racemization Catalyst Separation Separation Racemic_S->Separation Acylation Enzymatic Acylation Racemic_R->Acylation Lipase, Acyl Donor Acylated_Product Acylated (R)-enantiomer Acylation->Acylated_Product Unreacted_S Unreacted (S)-enantiomer Separation->Unreacted_S Acylated_Product->Separation

References

Application Notes and Protocols for (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine in Asymmetric Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a chiral amine with significant potential in the field of asymmetric synthesis. Its structural features, including a stereogenic center and a substituted phenyl ring, make it a valuable tool for the separation of enantiomers and as a potential building block for more complex chiral ligands and catalysts. While direct applications in asymmetric catalysis are still an emerging area of research, its primary and most well-documented use is as a chiral resolving agent for the separation of racemic carboxylic acids. This document provides detailed protocols and application notes for its use in this context, based on established principles of chiral resolution and data from structurally analogous compounds.

The most common and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[1] This process involves reacting a racemic mixture with a single enantiomer of a chiral base, such as this compound. The resulting diastereomeric salts possess different physical properties, including solubility, which allows for their separation via fractional crystallization.[1] Subsequently, the desired enantiomer of the acid is recovered by removing the resolving agent.

Application 1: Chiral Resolution of Racemic Carboxylic Acids

This compound serves as an effective chiral resolving agent for a variety of racemic carboxylic acids. The formation of diastereomeric salts allows for separation based on differences in solubility.

General Workflow for Chiral Resolution

The process of resolving a racemic carboxylic acid using this compound can be broken down into three main stages: diastereomeric salt formation, separation via fractional crystallization, and liberation of the enantiomerically pure acid.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Separation cluster_2 Stage 3: Liberation racemic_acid Racemic Carboxylic Acid (R/S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid•S-Amine and S-Acid•S-Amine) racemic_acid->diastereomeric_salts chiral_amine This compound (S-Amine) chiral_amine->diastereomeric_salts solvent Suitable Solvent (e.g., Ethanol, Methanol) solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., R-Acid•S-Amine) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble acidification_less Acidification (e.g., aq. HCl) less_soluble->acidification_less acidification_more Acidification (e.g., aq. HCl) more_soluble->acidification_more pure_enantiomer_R Enantiomerically Pure Acid (R-Acid) acidification_less->pure_enantiomer_R recovered_amine_1 Recovered Chiral Amine (S-Amine) acidification_less->recovered_amine_1 pure_enantiomer_S Enantiomerically Enriched Acid (S-Acid) acidification_more->pure_enantiomer_S recovered_amine_2 Recovered Chiral Amine (S-Amine) acidification_more->recovered_amine_2 G cluster_0 Synthesis Pathways cluster_1 Resulting Chiral Ligands cluster_2 Application in Asymmetric Catalysis start This compound aldehyde Reaction with Aldehyde/Ketone start->aldehyde acid_chloride Reaction with Acid Chloride/Anhydride start->acid_chloride phosphine Reaction with Chlorophosphine start->phosphine schiff_base Chiral Schiff Base Ligands aldehyde->schiff_base amide_ligand Chiral Amide Ligands acid_chloride->amide_ligand phosphine_ligand Chiral Phosphine-Amine Ligands phosphine->phosphine_ligand catalysis Coordination with Metal Center (e.g., Ru, Rh, Ir, Pd) schiff_base->catalysis amide_ligand->catalysis phosphine_ligand->catalysis

References

Application Notes and Protocols for the Derivatization of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine, a key chiral building block in pharmaceutical synthesis. The following sections outline common derivatization reactions including N-acylation, urea formation, and reductive amination, complete with reaction conditions, expected outcomes, and analytical methods for characterization.

Introduction

This compound is a valuable chiral amine intermediate used in the synthesis of various biologically active molecules. Derivatization of its primary amine functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These protocols are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

General Derivatization Workflow

The general workflow for the derivatization of this compound involves the reaction of the primary amine with an appropriate electrophile, followed by purification and analysis of the resulting derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Amine (S)-1-(3-Fluoro-4- methoxyphenyl)ethanamine Reaction_Step Derivatization Reaction (e.g., Acylation, Urea Formation, Reductive Amination) Amine->Reaction_Step Reagent Derivatizing Reagent (e.g., Acyl Chloride, Isocyanate, Aldehyde) Reagent->Reaction_Step Workup Aqueous Work-up (Extraction, Washing) Reaction_Step->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: General workflow for the derivatization of this compound.

Application Note 1: N-Acylation to Form Amides

N-acylation is a fundamental transformation for converting primary amines into stable amide derivatives. This reaction is commonly achieved using acyl chlorides or acid anhydrides.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes the reaction of this compound with a generic acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

Data Presentation: Representative N-Acylation Reactions
Derivatizing AgentBaseSolventTemp (°C)Time (h)Yield (%)
Benzoyl ChlorideTriethylamineDCM0 to RT3>90
Acetyl ChloridePyridineDCM0 to RT2>95
Propionyl ChlorideDIPEATHF0 to RT4>90

Note: Yields are estimates based on general acylation reactions of primary amines and may vary depending on the specific substrate and reaction scale.

Application Note 2: Urea Formation

The reaction of primary amines with isocyanates provides a straightforward route to urea derivatives, which are important pharmacophores in many drug molecules.

Experimental Protocol: Reaction with an Isocyanate

This protocol outlines the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add the isocyanate (1.05 eq) to the solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation: Representative Urea Formation Reactions
IsocyanateSolventTemp (°C)Time (h)Yield (%)
Phenyl IsocyanateTHFRT2>95
4-Chlorophenyl IsocyanateDCMRT2>95
n-Butyl IsocyanateTHFRT1.5>98

Note: Yields are estimates based on general reactions of primary amines with isocyanates and may be close to quantitative.

Application Note 3: Reductive Amination

Reductive amination allows for the introduction of alkyl groups to the primary amine through the formation and subsequent reduction of an imine intermediate.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 3-12 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated amine.

Data Presentation: Representative Reductive Amination Reactions
Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCERT685-95
AcetoneNaBH(OAc)₃DCMRT1270-85
CyclohexanoneNaBH₃CNMeOHRT880-90

Note: Yields are estimates based on general reductive amination procedures and can be influenced by the reactivity of the carbonyl compound.

Analytical Methods

The characterization of the synthesized derivatives is crucial to confirm their structure and purity.

Workflow for Product Analysis

G Crude_Product Crude Derivative Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Pure_Product Purified Derivative Purification->Pure_Product Structural_Analysis Structural Analysis (¹H NMR, ¹³C NMR, MS) Pure_Product->Structural_Analysis Purity_Analysis Purity & Chiral Analysis (HPLC, Chiral HPLC) Pure_Product->Purity_Analysis

Caption: Analytical workflow for the characterization of derivatized products.

Chiral HPLC Analysis

Since the starting material is chiral, it is important to assess the enantiomeric purity of the derivatives, especially if the reaction conditions could potentially cause racemization.

Illustrative Chiral HPLC Conditions:

ParameterValue
Column Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based chiral stationary phase
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures (e.g., 90:10, 80:20)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm or 280 nm
Temperature 25 °C

Note: The optimal mobile phase composition and column choice must be determined experimentally for each derivative to achieve baseline separation of enantiomers.

Disclaimer

The protocols and data presented in these application notes are intended for guidance and are based on established chemical principles. The reaction conditions may require optimization for specific substrates and scales. All experiments should be performed by trained personnel in a well-equipped laboratory, following all appropriate safety precautions.

Application Notes and Protocols for Chiral Resolution of Phenylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenylethylamine and its derivatives are crucial chiral building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these compounds is often critical to their pharmacological activity and safety profile, making the separation of enantiomers a vital step in drug development and manufacturing. This document provides detailed application notes and protocols for the three primary techniques of chiral resolution for phenylethylamine derivatives: classical diastereomeric salt formation, enzymatic resolution, and chromatographic separation.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used, cost-effective method for separating enantiomers on a large scale.[1][2] The principle lies in the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3][4] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][3]

Key Considerations for Diastereomeric Salt Resolution:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is critical and often empirical. Common choices for resolving racemic amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[4][5]

  • Solvent Selection: The solvent system plays a crucial role in the differential solubility of the diastereomeric salts. A systematic screening of solvents is often necessary to achieve efficient separation.[2][6]

  • Stoichiometry and Temperature: The molar ratio of the resolving agent to the racemic amine and the crystallization temperature are key parameters that need to be optimized to maximize yield and enantiomeric excess.[1]

Protocol: Resolution of (±)-1-Phenylethylamine using (2R,3R)-(+)-Tartaric Acid

This protocol is based on the well-established method of separating the enantiomers of 1-phenylethylamine by forming diastereomeric salts with (+)-tartaric acid, where the (S)-amine-(R,R)-tartrate salt is less soluble in methanol.[7]

Materials:

  • (±)-1-Phenylethylamine

  • (2R,3R)-(+)-Tartaric acid

  • Methanol

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, separatory funnel, round-bottom flask)

  • Heating mantle or water bath

  • Rotary evaporator

  • Polarimeter

Procedure:

  • Salt Formation and Crystallization:

    • In an Erlenmeyer flask, dissolve a specific amount of (2R,3R)-(+)-tartaric acid in methanol by gentle heating.

    • To the warm solution, add an equimolar amount of racemic (±)-1-phenylethylamine.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, (S)-(-)-1-phenylethylamine-(+)-tartrate.

    • Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold methanol. The filtrate contains the more soluble (R)-(+)-1-phenylethylamine-(+)-tartrate.[7]

  • Liberation and Isolation of (S)-(-)-1-Phenylethylamine:

    • Transfer the collected crystals to a separatory funnel containing water to dissolve the salt.

    • Add 50% aqueous NaOH solution until the solution is strongly basic (check with pH paper). This neutralizes the tartaric acid and liberates the free amine.[7]

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.[7]

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator to obtain the purified (S)-(-)-1-phenylethylamine.[7]

  • Isolation of (R)-(+)-1-Phenylethylamine (from filtrate):

    • The methanolic filtrate from step 1 can be processed to recover the (R)-enantiomer.

    • Evaporate the methanol from the filtrate.

    • Dissolve the residue in water and follow the same basification and extraction procedure as described for the (S)-enantiomer (Step 2).[7]

  • Analysis:

    • Determine the yield of each enantiomer.

    • Measure the optical rotation of the purified enantiomers using a polarimeter.

    • Calculate the specific rotation and determine the enantiomeric excess (ee%).

Data Presentation:

Parameter(S)-(-)-1-Phenylethylamine(R)-(+)-1-PhenylethylamineReference
Yield (%) Typically 30-40% (after one crystallization)Variable[8]
Observed Rotation (α) NegativePositive[8]
Specific Rotation [α] Literature value: ~ -40.3°Literature value: ~ +40.3°[8]
Enantiomeric Excess (ee%) >95% (can be improved with recrystallization)Lower initially, can be improved

Workflow Diagram:

G cluster_0 Classical Resolution Workflow racemate Racemic (±)-Phenylethylamine + (R,R)-Tartaric Acid in Methanol heating Heating to Dissolve racemate->heating cooling Cooling & Crystallization heating->cooling filtration Vacuum Filtration cooling->filtration crystals Crystals: (S)-Amine-(R,R)-Tartrate (Less Soluble) filtration->crystals Solid filtrate Filtrate: (R)-Amine-(R,R)-Tartrate (More Soluble) filtration->filtrate Liquid basify_S Basification (NaOH) & Extraction (Ether) crystals->basify_S basify_R Basification (NaOH) & Extraction (Ether) filtrate->basify_R S_amine Purified (S)-(-)-Phenylethylamine basify_S->S_amine R_amine Purified (R)-(+)-Phenylethylamine basify_R->R_amine

Caption: Workflow for classical resolution of phenylethylamine.

Enzymatic Kinetic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes, typically lipases, to stereoselectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer from the acylated product. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly efficient enzyme for this purpose.[9][10][11]

Dynamic Kinetic Resolution (DKR): A significant enhancement to enzymatic resolution is Dynamic Kinetic Resolution (DKR). In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. DKR overcomes this limitation by incorporating a racemization catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one in situ.[10] This allows for a theoretical yield of up to 100% of the desired acylated product.[10]

Protocol: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine

This protocol describes a DKR process using CALB as the resolution catalyst and a ruthenium-based catalyst for in situ racemization.[9][10]

Materials:

  • (±)-1-Phenylethylamine

  • Candida antarctica lipase B (CALB), e.g., Novozym 435

  • Racemization catalyst (e.g., a Ru-based catalyst as described in literature[9][10])

  • Acyl donor (e.g., isopropyl acetate or an alkyl methoxyacetate)[10]

  • Anhydrous solvent (e.g., toluene)

  • Standard inert atmosphere glassware (Schlenk flask, condenser)

  • Heating and stirring equipment

  • Analytical equipment for monitoring reaction progress and determining ee% (e.g., chiral GC or HPLC)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic 1-phenylethylamine, the solvent, the acyl donor, the racemization catalyst, and finally the immobilized lipase (CALB).

    • The loading of the enzyme and racemization catalyst should be optimized; lower catalyst loadings are often desirable for large-scale applications.[10]

  • Reaction:

    • Heat the reaction mixture with stirring to the desired temperature (e.g., 60-70 °C).[12][13]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product.

  • Work-up and Isolation:

    • Once the reaction is complete (full conversion of the starting amine), cool the mixture to room temperature.

    • Remove the immobilized enzyme and racemization catalyst by filtration.

    • Evaporate the solvent under reduced pressure.

    • The resulting product, (R)-N-(1-phenylethyl)acetamide (when using an acetate donor), can be purified by column chromatography or crystallization.

  • Hydrolysis (Optional):

    • If the free (R)-amine is desired, the purified (R)-amide can be hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous HCl will yield the (R)-1-phenylethylamine hydrochloride salt.[13]

    • Subsequent basification and extraction will yield the free (R)-amine.

Data Presentation:

ParameterDKR with Isopropyl AcetateDKR with Alkyl MethoxyacetateReference
Catalyst Loading (Ru-catalyst) Higher loading requiredLower loading (e.g., 1.25 mol%)[10]
Enzyme Loading (CALB) Higher loading requiredLower loading (e.g., 10 mg/mmol)[10]
Yield (%) GoodGood to excellent (up to 96%)[10][13]
Enantiomeric Excess (ee%) HighHigh (≥99%)[10][13]
Reaction Time Can be longCan be optimized[12]

Workflow Diagram:

G cluster_1 Dynamic Kinetic Resolution (DKR) Workflow racemate Racemic (R/S)-Phenylethylamine S_amine (S)-Amine racemate->S_amine R_amine (R)-Amine racemate->R_amine racemization Racemization (Ru-catalyst) S_amine->racemization acylation Enzymatic Acylation (CALB + Acyl Donor) R_amine->acylation R_amide (R)-Amide Product acylation->R_amide separation Separation (Filtration, Chromatography) R_amide->separation final_product Purified (R)-Amide (>99% ee) separation->final_product

Caption: Workflow for Dynamic Kinetic Resolution of phenylethylamine.

Chromatographic Resolution

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful analytical and preparative tools for chiral separation. These methods rely on chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to different retention times and thus, separation.

Key Features:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can be used with various CSPs (e.g., polysaccharide-based) and mobile phases (normal phase, reversed phase, polar organic).[14]

  • Supercritical Fluid Chromatography (SFC): Often considered a "green" alternative to HPLC, SFC uses supercritical CO₂ as the primary mobile phase, reducing organic solvent consumption.[15][16] It frequently offers faster separations and higher efficiency than HPLC for chiral applications.[14][16]

  • Screening: For method development, screening different combinations of CSPs and mobile phases is essential to find the optimal separation conditions.[14][17]

Protocol: General Workflow for Chiral HPLC/SFC Method Development

Materials and Equipment:

  • HPLC or SFC system with a detector (e.g., UV/Vis or PDA)

  • A selection of chiral columns (CSPs), such as those based on cellulose or amylose derivatives (e.g., CHIRALPAK®, CHIRALCEL®)

  • HPLC/SFC grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA)) to improve peak shape

  • Racemic phenylethylamine derivative sample

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the racemic phenylethylamine derivative in a suitable solvent (often the mobile phase) to a known concentration.

  • Initial Screening:

    • Install a chiral column in the HPLC/SFC instrument.

    • Set up an isocratic mobile phase. For normal phase HPLC/SFC, this is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol). For SFC, it's CO₂ with an alcohol co-solvent.[14]

    • Inject the racemic sample and monitor the chromatogram.

    • Systematically screen a set of preferred CSPs and mobile phase compositions to identify conditions that show baseline or near-baseline separation of the two enantiomer peaks.

  • Method Optimization:

    • Once initial separation is achieved, optimize the conditions to improve resolution (Rs), reduce analysis time, and improve peak shape.

    • Mobile Phase Composition: Fine-tune the ratio of the solvents. In SFC, adjust the percentage of the co-solvent.

    • Additives: Small amounts of an acid (like TFA) or a base (like DEA) can significantly improve the peak shape for basic analytes like phenylethylamines.

    • Flow Rate: Adjust the flow rate to balance analysis time and resolution.

    • Temperature and Pressure (SFC): In SFC, column temperature and backpressure are additional parameters that can be adjusted to fine-tune selectivity and resolution.[14]

  • Preparative Scale-up (Optional):

    • Once an analytical method is optimized, it can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate to isolate larger quantities of each enantiomer.

Data Presentation:

TechniqueStationary PhaseMobile PhaseResolution (Rs)Analysis TimeReference
SFC Cyclofructan-basedCO₂ / Methanol with additivesGood to ExcellentShort[14]
HPLC (NP) Polysaccharide-basedHexane / Ethanol with additivesExcellentLonger[14]
HPLC (PO) Cyclofructan-basedAcetonitrile / Methanol with additivesGoodShortest[14]
(NP = Normal Phase, PO = Polar Organic)

Workflow Diagram:

G cluster_2 Chromatographic Resolution Workflow sample Racemic Phenylethylamine Sample Preparation screening Column & Mobile Phase Screening (HPLC/SFC) sample->screening no_sep No Separation screening->no_sep Select new column/mobile phase partial_sep Partial Separation screening->partial_sep no_sep->screening optimization Method Optimization (Flow, Temp, Additives) partial_sep->optimization analysis Analytical Separation (Quantification, ee%) optimization->analysis prep Preparative Separation (Isolation of Enantiomers) optimization->prep

Caption: Workflow for chiral chromatographic method development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine from reaction mixtures. Our goal is to facilitate the efficient isolation of this critical chiral building block with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from a racemic mixture?

A1: The two primary methods for the purification of this compound are:

  • Diastereomeric Salt Crystallization: This is a classical and industrially scalable method that involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization.[1] The desired enantiomer is then liberated from the isolated salt.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers.[2][3][4] It is a powerful analytical and preparative method for obtaining highly pure enantiomers.

Q2: What are some common impurities I might encounter in my reaction mixture?

A2: Besides the undesired (R)-enantiomer, common impurities can include unreacted starting materials from the synthesis, such as 3-fluoro-4-methoxyacetophenone, and by-products from the reaction. The specific impurities will depend on the synthetic route employed. For instance, in reductive amination, imine intermediates or over-reduced products might be present.

Q3: How do I choose the best chiral resolving agent for diastereomeric salt crystallization?

A3: The optimal chiral resolving agent is typically determined empirically through screening.[1] Commonly used agents for resolving chiral amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[1] For compounds structurally similar to this compound, tartaric acid derivatives have shown promise.[1] The choice will depend on factors like the solubility of the resulting diastereomeric salts in a given solvent system and the efficiency of the resolution.

Q4: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the diastereomeric salt separates as a liquid instead of a solid. This can be caused by high concentrations, rapid cooling, or an inappropriate solvent.[5] To address this, you can try:

  • Diluting the solution.

  • Cooling the solution more slowly.

  • Screening different solvents or solvent mixtures.

  • Adding a seed crystal to induce crystallization.[5]

Q5: I am observing poor separation or peak tailing in my chiral HPLC. What are the possible causes?

A5: Poor performance in chiral HPLC can stem from several factors:

  • Inappropriate Mobile Phase: The composition of the mobile phase is critical. For chiral amines, additives like triethylamine (TEA) or diethylamine (DEA) are often required to improve peak shape.[3][6]

  • Column Contamination: The column's performance can degrade over time due to the adsorption of impurities.[7] Flushing the column with a strong solvent may be necessary.[7]

  • "Additive Memory Effect": If the column has been used with different additives previously, it might affect the current separation.[8] A thorough column cleaning and regeneration protocol is recommended.[6]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Potential Cause Troubleshooting Steps
Low Yield of Diastereomeric Salt Suboptimal solvent or temperature.Screen a variety of solvents to find one where the desired diastereomeric salt has low solubility while the other remains in solution. Optimize the crystallization temperature.
Incorrect stoichiometry of the resolving agent.Experiment with different molar ratios of the amine to the resolving agent. A 1:0.5 ratio is a common starting point.[9]
Low Enantiomeric Excess (e.e.) Inefficient fractional crystallization.Perform multiple recrystallizations of the diastereomeric salt to improve the enantiomeric purity.
Co-precipitation of both diastereomers.Adjust the solvent system and cooling rate to enhance the differential solubility of the diastereomeric salts.
Difficulty Liberating the Free Amine Incomplete salt dissociation.Ensure the pH is sufficiently basic (e.g., using NaOH solution) to fully deprotonate the amine.[1] Use an appropriate organic solvent for extraction.
Chiral HPLC Purification
Problem Potential Cause Troubleshooting Steps
No Separation of Enantiomers Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, cyclofructan-based).[3]
Incompatible mobile phase.Vary the mobile phase composition, including the type and concentration of the alcohol modifier and the amine additive.
Poor Resolution or Peak Tailing Deleterious interactions with the stationary phase.Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to minimize silanol interactions.[3][6]
Column overload.Reduce the sample concentration or injection volume.
Loss of Column Efficiency Blockage of the inlet frit.Reverse flush the column at a low flow rate. If the problem persists, the frit may need to be replaced.[7]
Contamination at the head of the column.Flush the column with a strong, compatible solvent to remove strongly adsorbed compounds.[7]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This protocol is adapted from methodologies for structurally similar amines and provides a starting point for optimization.[1]

  • Dissolution: In a suitable flask, dissolve the racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol) at a slightly elevated temperature (e.g., 50-60 °C). Add 0.5-1.0 molar equivalents of the chosen chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid).

  • Crystallization: Allow the solution to cool slowly to room temperature to promote crystal formation. If no crystals appear, consider further cooling in an ice bath or refrigerator. Scratching the inside of the flask or adding a seed crystal can help initiate crystallization.[5]

  • Isolation of Diastereomeric Salt: Once crystallization is complete, collect the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the other diastereomer.[1]

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH). Stir until the salt completely dissolves and partitions between the two phases.[1]

  • Extraction and Isolation: Separate the organic layer. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Protocol 2: Chiral HPLC Purification
  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., CHIRALPAK® series).[3] A typical mobile phase for chiral amines is a mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., 0.1% diethylamine).

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Injection and Elution: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the fractions corresponding to the (S)-enantiomer peak.

  • Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure to isolate the purified this compound.

Data Presentation

Table 1: Performance of Chiral Resolving Agents for a Structurally Analogous Amine

The following data for the resolution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine can serve as a guide for selecting resolving agents for this compound.[1]

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid1:0.5Methanol20-25High>99%
(R,R)-di-p-toluoyl-tartaric acid1:0.5Ethanol20-25Moderate>98%

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization & Isolation cluster_liberation Liberation & Purification racemic_amine Racemic Amine Mixture dissolve Dissolve in Solvent racemic_amine->dissolve add_agent Add Chiral Resolving Agent dissolve->add_agent cool Cool Slowly add_agent->cool filter Filter Crystals cool->filter wash Wash with Cold Solvent filter->wash suspend Suspend in Solvent/Base wash->suspend extract Extract Organic Layer suspend->extract purify Dry and Concentrate extract->purify final_product (S)-Enantiomer purify->final_product

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

troubleshooting_guide start Low Yield or Purity? check_solvent Optimize Solvent System? start->check_solvent Yes success Improved Result start->success No check_ratio Adjust Amine:Agent Ratio? check_solvent->check_ratio No Improvement check_solvent->success Improved recrystallize Perform Recrystallization? check_ratio->recrystallize No Improvement check_ratio->success Improved check_liberation Optimize Liberation Step? recrystallize->check_liberation No Improvement recrystallize->success Improved check_liberation->success Improved fail Issue Persists check_liberation->fail No Improvement

Caption: Troubleshooting decision tree for diastereomeric salt crystallization.

References

Technical Support Center: Purification of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine. Our goal is to assist you in achieving high purity for this critical chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include:

  • The (R)-enantiomer: The opposite enantiomer is often a primary impurity, arising from incomplete stereoselectivity during synthesis or resolution.

  • Unreacted Starting Materials: Such as 3-Fluoro-4-methoxyacetophenone if synthesized via reductive amination.

  • Reaction Byproducts: Side-products from the specific synthetic route employed.

  • Residual Solvents: Solvents used during the reaction or initial workup.

Q2: My chiral HPLC analysis shows the presence of the (R)-enantiomer. How can I remove it?

A2: The most effective method for removing the undesired (R)-enantiomer is through diastereomeric salt formation and recrystallization.[1] This involves reacting the amine mixture with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

Q3: I am observing residual starting material (ketone) in my product. What is the best way to purify my sample?

A3: Silica gel column chromatography is a highly effective method for separating the amine product from less polar impurities like the starting ketone.

Q4: Can I use a simple acid-base extraction to purify my amine?

A4: An aqueous workup involving acid-base extraction is a crucial initial step to remove inorganic salts and other water-soluble impurities.[2] However, it will not remove the (R)-enantiomer or structurally similar organic impurities.

Q5: How can I improve the handling and stability of the purified amine?

A5: For enhanced stability and easier handling, the purified free amine can be converted into a salt, such as a hydrochloride or tartrate salt.[2][3] This crystalline solid form is often more stable than the free amine, which may be an oil or low-melting solid.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Step
Incomplete Chiral ResolutionPerform diastereomeric salt recrystallization with a suitable chiral acid (e.g., tartaric acid).
Racemization during WorkupEnsure that the workup and purification steps are performed under mild conditions (e.g., avoid high temperatures and extreme pH).
Issue 2: Presence of Non-chiral Impurities
Potential Cause Troubleshooting Step
Incomplete ReactionOptimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
Inefficient Initial WorkupEnsure thorough aqueous workup to remove water-soluble impurities.[2]
Co-elution during ChromatographyAdjust the solvent system (eluent polarity) for silica gel column chromatography to improve separation.

Data Presentation

Table 1: Comparison of Purification Methods for Chiral Amines

Purification Method Typical Purity Achieved Typical Yield Removes (R)-enantiomer? Removes Other Impurities?
Diastereomeric Salt Recrystallization>99% ee40-60% per cycleYesLimited
Silica Gel Column Chromatography95-99% chemical purity70-90%NoYes
Preparative Chiral HPLC>99.5% ee50-80%YesYes

Note: Yields are highly dependent on the initial purity of the crude product.

Experimental Protocols

Protocol 1: Purification via Diastereomeric Salt Recrystallization
  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 equivalents), in the same solvent.

  • Crystallization: Allow the solution to stir at room temperature, then cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., 1 M NaOH) to a pH > 10.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified (S)-enantiomer.

Protocol 2: Purification via Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be optimized based on TLC analysis.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

G Troubleshooting Workflow for Impurity Removal start Crude (S)-1-(3-Fluoro-4- methoxyphenyl)ethanamine check_purity Analyze Purity (Chiral HPLC, NMR, LC-MS) start->check_purity is_pure Is Purity >99%? check_purity->is_pure end Pure Product is_pure->end Yes impurity_type Identify Impurity Type is_pure->impurity_type No enantiomer (R)-Enantiomer Present impurity_type->enantiomer Chiral Impurity starting_material Starting Material or Byproducts Present impurity_type->starting_material Achiral Impurity recrystallization Diastereomeric Salt Recrystallization enantiomer->recrystallization chromatography Silica Gel Column Chromatography starting_material->chromatography recrystallization->check_purity chromatography->check_purity

Caption: Troubleshooting workflow for impurity removal.

G Purification Method Selection Guide cluster_impurities Impurity Type cluster_methods Purification Method enantiomer (R)-Enantiomer recrystallization Diastereomeric Salt Recrystallization enantiomer->recrystallization Targets ketone Starting Ketone chromatography Silica Gel Column Chromatography ketone->chromatography Targets salts Inorganic Salts extraction Aqueous Acid-Base Extraction salts->extraction Targets

Caption: Relationship between impurity type and purification method.

References

Troubleshooting guide for asymmetric reductive amination protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric reductive amination experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of asymmetric reductive amination?

Asymmetric reductive amination is a powerful method for synthesizing chiral amines from prochiral ketones or aldehydes. The process involves two key steps that typically occur in a single reaction vessel:

  • Iminium Ion Formation: The carbonyl compound reacts with an amine to form a chiral imine or iminium ion intermediate. This reaction is often catalyzed by a chiral catalyst.

  • Stereoselective Reduction: The intermediate imine or iminium ion is then reduced by a hydride source, with the chiral catalyst directing the hydride attack to one face of the C=N double bond, resulting in the formation of a specific enantiomer of the amine product.

Q2: What are the most common challenges encountered in asymmetric reductive amination?

The most frequent issues include:

  • Low reaction yield or complete failure of the reaction.

  • Low enantioselectivity (low enantiomeric excess, or ee).

  • The formation of significant side products.

  • Difficulty with sterically hindered substrates.

  • Catalyst deactivation and recovery.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems in your asymmetric reductive amination experiments.

Guide 1: Low or No Product Yield

Problem: You are observing a low yield of your desired chiral amine or the reaction is not proceeding at all.

Start Low/No Yield Check_Imine Verify Imine/Iminium Ion Formation Start->Check_Imine Is the imine forming? Check_Reducing_Agent Assess Reducing Agent Activity & Stoichiometry Check_Imine->Check_Reducing_Agent Yes Add_Dehydrating_Agent Add dehydrating agent (e.g., molecular sieves) or adjust pH (4-5). Check_Imine->Add_Dehydrating_Agent No/Slow Check_Conditions Evaluate Reaction Conditions Check_Reducing_Agent->Check_Conditions Agent is active and in excess Use_Fresh_Agent Use fresh or titrated reducing agent. Check_Reducing_Agent->Use_Fresh_Agent Agent may be decomposed Resolution Improved Yield Check_Conditions->Resolution Optimized Optimize_Temp_Solvent Optimize temperature, solvent, and catalyst loading. Check_Conditions->Optimize_Temp_Solvent Suboptimal Add_Dehydrating_Agent->Check_Imine Use_Fresh_Agent->Check_Reducing_Agent Optimize_Temp_Solvent->Check_Conditions

Troubleshooting workflow for low or no product yield.

Q&A Troubleshooting:

  • Q: My TLC/LC-MS analysis shows unreacted starting materials. What should I investigate first? A: The first step is to confirm the formation of the imine or iminium ion intermediate. Incomplete formation of this intermediate is a common reason for low yields.[1] You can monitor this by taking an aliquot of the reaction mixture before adding the reducing agent and analyzing it.

  • Q: How can I promote imine formation? A: Imine formation is an equilibrium process that produces water. Removing this water can drive the equilibrium towards the imine. Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[2] Additionally, the reaction is often catalyzed by mild acid. A pH of 4-5 is generally optimal for imine formation from aldehydes and ketones.[3]

  • Q: I've confirmed imine formation, but the reduction step is not working. What could be the issue? A: The issue could be with your reducing agent. Borohydride reagents can decompose upon storage. It's recommended to use a fresh bottle or titrate an older one to determine its activity. Also, ensure you are using the correct stoichiometry, typically a slight excess of the reducing agent.

  • Q: Are there common side reactions that consume my starting materials? A: Yes, a strong reducing agent like sodium borohydride can directly reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired reductive amination pathway.[4] Using a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can circumvent this issue as they are more selective for the iminium ion.[4]

Guide 2: Low Enantioselectivity (ee)

Problem: Your reaction is producing the desired amine, but with a low enantiomeric excess (ee).

Start Low Enantioselectivity Check_Catalyst Verify Catalyst Purity & Integrity Start->Check_Catalyst Check_Temp Evaluate Reaction Temperature Check_Catalyst->Check_Temp Catalyst is pure and handled correctly Purify_Catalyst Use freshly prepared or purified catalyst. Handle air/moisture-sensitive catalysts under inert atmosphere. Check_Catalyst->Purify_Catalyst Impurities or decomposition suspected Check_Solvent Assess Solvent Effects Check_Temp->Check_Solvent Temperature optimized Lower_Temp Lower the reaction temperature. This often increases enantioselectivity. Check_Temp->Lower_Temp High temperature may be detrimental Resolution High Enantioselectivity Check_Solvent->Resolution Solvent optimized Screen_Solvents Screen a range of solvents with varying polarity and coordinating ability. Check_Solvent->Screen_Solvents Solvent may not be optimal for stereoinduction Purify_Catalyst->Check_Catalyst Lower_Temp->Check_Temp Screen_Solvents->Check_Solvent

Troubleshooting workflow for low enantioselectivity.

Q&A Troubleshooting:

  • Q: My enantiomeric excess is significantly lower than reported in the literature for a similar reaction. What is the most likely cause? A: The purity and integrity of your chiral catalyst are paramount. Impurities can lead to a non-selective background reaction, lowering the overall ee.[5] Ensure your catalyst is of high purity and, if it is air or moisture sensitive, that it has been handled and stored under an inert atmosphere.[6]

  • Q: How does reaction temperature affect enantioselectivity? A: Temperature can have a profound impact on enantioselectivity. In many cases, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, leading to higher ee values.[5] However, this may also decrease the reaction rate.

  • Q: Can the choice of solvent influence the enantioselectivity? A: Absolutely. The solvent can influence the conformation of the catalyst-substrate complex and the transition state of the reduction step. It is often beneficial to screen a range of solvents with different polarities and coordinating abilities to find the optimal conditions for your specific reaction.[7]

  • Q: Could the reducing agent affect the enantioselectivity? A: Yes, the nature and the bulkiness of the reducing agent can influence the stereochemical outcome. It is advisable to consult the literature for the recommended reducing agent for your specific catalyst system.

Data Presentation: Performance of Chiral Catalysts and Influence of Solvents

The choice of catalyst and solvent is critical for achieving high yield and enantioselectivity. The following tables provide a comparison of different catalytic systems for the asymmetric reductive amination of acetophenone.

Table 1: Comparison of Chiral Catalysts for the Asymmetric Reductive Amination of Acetophenone

CatalystAmine SourceReducing AgentSolventYield (%)ee (%)Reference
(R)-Tol-BINAP-RuCl₂HCOONH₄/NH₃Formic AcidMethanol8596[8]
Chiral Phosphoric Acidp-AnisidineHantzsch EsterToluene8795[2]
Ir-PSA18/AminoalcoholBenzylamineH₂Toluene9394[9]
Fe/(N)SiCaq. NH₃H₂Water72N/A[10]
Imine ReductaseNH₃/MethylamineNADPHBuffer>95>98[11][12]

Table 2: Effect of Solvent on the Asymmetric Reductive Amination of 2-Acetyl-6-substituted Pyridines [13]

SolventConversion (%)ee (%)
Methanol38.795.2
Ethanol41.694.8
2-Propanol52.896.5
Dichloromethane15.293.1
Toluene25.694.3
Tetrahydrofuran31.495.8

Experimental Protocols

This section provides detailed methodologies for key asymmetric reductive amination protocols.

Protocol 1: Asymmetric Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the reductive amination of a ketone with a primary amine using STAB.[4][14]

Materials:

  • Ketone (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL)

  • Acetic acid (optional, 0.5 mmol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol) and the primary amine (1.1 mmol).

  • Dissolve the reactants in anhydrous DCE or THF (10 mL).

  • If the reaction is sluggish, catalytic acetic acid (0.5 mmol) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a separate flask, weigh the sodium triacetoxyborohydride (1.5 mmol) under an inert atmosphere.

  • Add the STAB to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chiral amine.

Protocol 2: Organocatalytic Asymmetric Reductive Amination using a Hantzsch Ester

This protocol describes a general procedure for the asymmetric reductive amination of a ketone with an aniline derivative using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source.[2][9][15][16]

Materials:

  • Ketone (0.5 mmol)

  • Aniline derivative (0.6 mmol)

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (0.75 mmol)

  • Chiral phosphoric acid catalyst (e.g., TRIP) (0.05 mmol, 10 mol%)

  • Anhydrous toluene (5 mL)

  • Molecular sieves (4 Å, activated powder, 250 mg)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (0.05 mmol) and activated molecular sieves (250 mg).

  • Add anhydrous toluene (5 mL) and stir the suspension.

  • Add the ketone (0.5 mmol), the aniline derivative (0.6 mmol), and the Hantzsch ester (0.75 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral amine.

Mandatory Visualizations

General Workflow for Asymmetric Reductive Amination

cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_reagents Reagents Ketone Prochiral Ketone/ Aldehyde Imine_Formation Imine/Iminium Ion Formation Ketone->Imine_Formation Amine Amine Amine->Imine_Formation Catalyst Chiral Catalyst Reduction Stereoselective Reduction Catalyst->Reduction Stereocontrol Imine_Formation->Catalyst Catalysis Imine_Formation->Reduction Product Chiral Amine Reduction->Product Hydride_Source Hydride Source (e.g., H₂, Silane, Hantzsch Ester) Hydride_Source->Reduction Hydride Transfer

General experimental workflow for asymmetric reductive amination.
Logical Relationship in Troubleshooting Low Enantioselectivity

Low_ee {Low Enantioselectivity (ee)|Potential Causes} Catalyst_Issues Catalyst-Related Issues - Impure catalyst - Decomposed catalyst - Incorrect enantiomer of catalyst - Air/moisture sensitivity Low_ee->Catalyst_Issues Condition_Issues Reaction Condition Issues - Suboptimal temperature - Inappropriate solvent - Incorrect reactant concentrations Low_ee->Condition_Issues Substrate_Issues Substrate/Reagent Issues - Impurities in ketone/amine - Racemization of product - Unfavorable substrate structure Low_ee->Substrate_Issues

Key factors influencing enantioselectivity in asymmetric reductive amination.

References

Technical Support Center: Stabilizing Chiral Amine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of chiral amine intermediates during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which chiral amine intermediates lose their stereochemical integrity?

A1: The primary pathways for the loss of stereochemical integrity in chiral amine intermediates are racemization and epimerization. Racemization involves the conversion of an enantiomer into a 1:1 mixture of both enantiomers (a racemate), effectively losing all optical activity. Epimerization is the change in configuration at one of multiple stereocenters in a molecule, leading to the formation of a diastereomer.

Q2: What are the common causes of racemization and epimerization in chiral amine synthesis?

A2: Several factors can induce racemization and epimerization, including:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy to overcome the inversion barrier of the chiral center, leading to racemization.[1]

  • Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as carbocations or enolates, are highly susceptible to racemization.[1] For example, the temporary removal of a proton from a chiral center can form a planar carbanion, which can be protonated from either side, resulting in a racemic mixture.

  • Inappropriate Reagents: Certain reagents, particularly some coupling reagents used in peptide synthesis, can promote the formation of racemizable intermediates.[1]

  • Equilibrium Processes: In some instances, racemization is a thermodynamically favorable process that can occur spontaneously if a viable pathway for the interconversion of enantiomers exists.[1]

Q3: How does pH influence the stability of chiral amine intermediates?

A3: The pH of the reaction and storage medium can significantly impact the stability of chiral intermediates.[2] Both acidic and basic conditions can catalyze racemization. For instance, basic conditions can facilitate the deprotonation of a proton at the chiral center, leading to a planar, achiral carbanion intermediate that can then be protonated from either face to yield a racemic mixture. Conversely, acidic conditions can lead to the formation of carbocation intermediates, which are also planar and prone to non-stereospecific reactions. The optimal pH for maintaining the stereochemical integrity of a chiral amine is highly dependent on its specific structure and the reaction conditions.

Q4: What is the role of protecting groups in stabilizing chiral amines?

A4: Protecting groups are crucial for preventing unwanted side reactions and preserving the stereochemical integrity of chiral amines during synthesis. They function by temporarily masking the amine functionality, rendering it less nucleophilic and basic. This prevents the amine from participating in reactions that could lead to racemization or other undesired transformations. Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy.[3]

Q5: How can salt formation enhance the stability of chiral amine intermediates?

A5: Converting a chiral amine into a salt by reacting it with a chiral or achiral acid is a common and effective method to enhance its stability. The resulting ammonium salts are typically crystalline solids with higher melting points and reduced reactivity compared to the free amine. This crystalline nature helps to lock the chiral center in a specific conformation, thereby preventing racemization. Furthermore, the formation of diastereomeric salts with a chiral resolving agent is a classical method for separating enantiomers.[4][5]

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric excess (ee) observed after a reaction step.

Possible Cause 1: Racemization due to harsh reaction conditions.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Elevated temperatures can accelerate racemization.[1] Performing the reaction at a lower temperature, such as 0 °C or below, can significantly reduce the rate of epimerization.

    • Use milder reagents: Strong acids or bases can catalyze racemization.[1] Consider using weaker acids or bases, or sterically hindered non-nucleophilic bases.

    • Reduce reaction time: Prolonged exposure to destabilizing conditions can increase the extent of racemization. Optimize the reaction time to achieve a reasonable yield while minimizing stereochemical loss.

Possible Cause 2: Formation of a planar, achiral intermediate.

  • Troubleshooting Steps:

    • Change the reaction mechanism: If the current mechanism proceeds through a carbocation or enolate, explore alternative synthetic routes that avoid these intermediates.

    • Use a suitable protecting group: Protecting the amine functionality can prevent the formation of certain achiral intermediates. The choice of protecting group is critical and should be compatible with the reaction conditions.

Possible Cause 3: Inappropriate solvent choice.

  • Troubleshooting Steps:

    • Solvent screening: The polarity of the solvent can influence the stability of charged, achiral intermediates that promote racemization. Non-polar, aprotic solvents are often preferred.[1] Conduct a solvent screen to identify the optimal solvent for maintaining stereochemical integrity.

Problem 2: Difficulty in purifying the chiral amine intermediate.

Possible Cause 1: The amine is an oil or a low-melting solid.

  • Troubleshooting Steps:

    • Convert to a salt: Form a salt of the amine by treating it with an acid (e.g., HCl, HBr, tartaric acid, camphorsulfonic acid).[5][6] The resulting salt is often a crystalline solid that is easier to handle and purify by recrystallization.

Possible Cause 2: The amine is unstable on silica gel.

  • Troubleshooting Steps:

    • Use an alternative stationary phase: Consider using alumina (basic or neutral) or other chromatography media.

    • Deactivate the silica gel: Treat the silica gel with a small amount of a volatile amine, such as triethylamine, in the eluent to neutralize acidic sites that can cause degradation.

    • Protect the amine: If the amine is sensitive, protecting it before chromatography can improve its stability.

Possible Cause 3: Co-elution with impurities.

  • Troubleshooting Steps:

    • Optimize the chromatography conditions: Experiment with different solvent systems and gradients.

    • Utilize an alternative purification technique: Consider preparative HPLC, crystallization, or distillation if applicable.

Data Presentation

Table 1: Comparison of Common Amine Protecting Groups for Racemization Control

Protecting GroupAbbreviationStability to BasesStability to AcidsDeprotection ConditionsPropensity for Racemization
tert-ButoxycarbonylBocStableLabileStrong acids (e.g., TFA, HCl)Low to moderate
BenzyloxycarbonylCbzStableStableCatalytic hydrogenation (H₂, Pd/C)Low
9-FluorenylmethoxycarbonylFmocLabileStableBase (e.g., piperidine)Can be significant, especially with sensitive amino acids

Note: The propensity for racemization can be highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Chiral Amine

This protocol describes a general method for the protection of a primary or secondary chiral amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Chiral amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃))

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral amine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1 - 1.5 eq). For aqueous conditions, a saturated solution of sodium bicarbonate can be used. For anhydrous conditions, triethylamine is common.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, if using an organic solvent, wash the mixture with water and then brine. If using aqueous conditions, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.[7][8][9]

Protocol 2: General Procedure for Chiral Amine Salt Formation for Enhanced Stability

This protocol outlines the formation of a crystalline salt from a chiral amine to improve its stability and ease of handling.

Materials:

  • Chiral amine

  • Acid (e.g., Hydrochloric acid (in a solvent like ether or dioxane), Tartaric acid, Camphorsulfonic acid)

  • Solvent (e.g., Ethanol, Isopropanol, Ethyl acetate)

Procedure:

  • Dissolve the chiral amine (1.0 eq) in a minimal amount of the chosen solvent in a flask. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the acid (1.0 eq) in the same solvent.

  • Slowly add the acid solution to the amine solution with stirring.

  • If a precipitate forms immediately, continue stirring for a period to ensure complete salt formation. If no precipitate forms, the solution can be cooled in an ice bath or stored at a low temperature to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystallization.

  • Collect the crystalline salt by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any soluble impurities.

  • Dry the salt under vacuum to remove residual solvent.

Mandatory Visualizations

Decomposition_Pathway ChiralAmine Chiral Amine (R-enantiomer) Carbanion Planar Achiral Carbanion Intermediate ChiralAmine->Carbanion Deprotonation Base Base (e.g., OH-) Base->Carbanion ProtonatedBase Protonated Base (H-B) ProtonatedBase->ChiralAmine RacemicMixture Racemic Mixture (R and S enantiomers) ProtonatedBase->RacemicMixture Carbanion->ChiralAmine Protonation (top face) Carbanion->RacemicMixture Protonation (top or bottom face)

Caption: Base-catalyzed racemization of a chiral amine via a planar carbanion intermediate.

Experimental_Workflow cluster_0 Stabilization Strategy Start Unstable Chiral Amine Intermediate Decision Is the amine an oil or unstable to purification? Start->Decision Protect Protect Amine (e.g., with Boc group) Decision->Protect Yes Salt Form a Crystalline Salt Decision->Salt Yes Final Stable, Pure Chiral Amine Decision->Final No, directly purify Purify Purify Protected Amine or Salt Protect->Purify Salt->Purify Deprotect Deprotect Amine (if necessary) Purify->Deprotect Deprotect->Final

Caption: Decision workflow for stabilizing and purifying a chiral amine intermediate.

Troubleshooting_Logic Problem Loss of Enantiomeric Excess Cause1 Harsh Conditions? Problem->Cause1 Solution1 Lower Temperature Use Milder Reagents Reduce Reaction Time Cause1->Solution1 Yes Cause2 Achiral Intermediate? Cause1->Cause2 No Solution2 Change Mechanism Use Protecting Group Cause2->Solution2 Yes Cause3 Wrong Solvent? Cause2->Cause3 No Solution3 Solvent Screen (Favor non-polar, aprotic) Cause3->Solution3 Yes

Caption: Troubleshooting logic for addressing the loss of enantiomeric excess.

References

Technical Support Center: (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the racemization of this critical chiral building block during their experiments. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to ensure the stereochemical integrity of your compound.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (% ee) During Amide Coupling Reactions

Question: I am performing an amide coupling reaction with this compound and a carboxylic acid, and I'm observing a significant decrease in the enantiomeric purity of my product. What are the likely causes and how can I prevent this?

Answer: Racemization during amide coupling is a common issue with benzylic amines like this compound. The primary cause is the formation of an achiral imine intermediate, which can be protonated non-stereoselectively. Several factors can contribute to this problem.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solutions
Harsh Reaction Conditions Elevated temperatures provide the necessary activation energy for the formation of the achiral imine intermediate.- Maintain a low reaction temperature, ideally between 0 °C and room temperature.- Minimize reaction time by closely monitoring the reaction and quenching it upon completion.
Inappropriate Base Selection Strong, non-nucleophilic bases can facilitate the deprotonation of the benzylic proton, leading to the formation of the imine.- Employ a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Choice of Coupling Reagent Certain coupling reagents can generate highly reactive intermediates that are more prone to side reactions, including racemization.- Utilize coupling reagents known to suppress racemization, for instance, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or using HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).
Solvent Effects Polar aprotic solvents can stabilize charged intermediates that may be part of the racemization pathway.- Opt for non-polar or less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).- If racemization is observed, consider avoiding highly polar solvents such as dimethylformamide (DMF).

Experimental Workflow for Minimizing Racemization in Amide Coupling:

G cluster_prep Reaction Setup cluster_reaction Amine Addition & Reaction cluster_workup Work-up & Purification start Dissolve carboxylic acid and HOBt (1.1 equiv.) in anhydrous DCM/THF under N2 cool Cool solution to 0 °C start->cool activate Add EDC (1.1 equiv.) and stir for 15-30 min cool->activate add_amine Slowly add a solution of (S)-amine and DIPEA (1.2 equiv.) activate->add_amine react Maintain at 0 °C and monitor by TLC/LC-MS add_amine->react quench Quench with saturated aq. NH4Cl react->quench purify Aqueous work-up and purification quench->purify end Obtain enantiomerically pure product purify->end G cluster_imine Imine Formation (Basic/Thermal) cluster_carbocation Carbocation Formation (Acidic) s_amine (S)-Amine imine Achiral Imine s_amine->imine -H+ racemic_amine Racemic Amine imine->racemic_amine +H+ s_amine2 (S)-Amine carbocation Planar Carbocation s_amine2->carbocation +H+, -NH3 racemic_product Racemic Product carbocation->racemic_product +Nucleophile G start Prepare Mobile Phase (e.g., Hexane/IPA) racemic Inject Racemic Standard start->racemic optimize Optimize Separation racemic->optimize sample Inject (S)-Amine Sample optimize->sample integrate Integrate Peak Areas sample->integrate calculate Calculate % ee integrate->calculate

Technical Support Center: Commercial Scale Synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scaling up of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during commercial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches for the commercial-scale synthesis of this compound?

A1: For the commercial production of this compound, two primary asymmetric synthesis strategies are favored for their potential scalability and efficiency:

  • Asymmetric Reductive Amination: This method involves the direct conversion of 3-Fluoro-4-methoxyacetophenone to the chiral amine in a one-pot reaction. It utilizes an ammonia source, a reducing agent, and a chiral catalyst to induce stereoselectivity. This approach is often preferred for its atom economy and reduced number of unit operations.

  • Enzymatic Kinetic Resolution: This strategy involves the synthesis of a racemic mixture of 1-(3-Fluoro-4-methoxyphenyl)ethanamine, followed by the selective acylation of one enantiomer using a lipase, most commonly Candida antarctica lipase B (CAL-B). This allows for the separation of the desired (S)-enantiomer from the acylated (R)-enantiomer.

Q2: My asymmetric reductive amination is showing low conversion of the starting ketone. What are the likely causes and solutions?

A2: Low conversion in asymmetric reductive amination is a common issue during scale-up. Several factors could be at play:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine intermediate may not be favorable. To drive the reaction towards the imine, ensure strictly anhydrous conditions and consider using a dehydrating agent such as molecular sieves.

  • Suboptimal pH: The formation of the imine is pH-sensitive. A mildly acidic environment (pH 4-6) is typically optimal to catalyze imine formation without protonating and deactivating the amine nucleophile.[1]

  • Catalyst Inhibition or Deactivation: The amine product or substrate can sometimes coordinate to the metal center of the catalyst, leading to inhibition. Catalyst loading may need to be optimized for larger-scale reactions.

  • Reducing Agent Reactivity: Strong reducing agents like sodium borohydride can reduce the starting ketone, leading to the formation of an undesired alcohol byproduct. Milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they selectively reduce the imine.

Q3: I'm struggling to achieve high enantiomeric excess (% ee) in my synthesis. How can this be improved?

A3: Achieving high enantiomeric excess is critical for pharmaceutical applications. Here are some strategies to improve stereoselectivity:

  • Catalyst and Ligand Selection: The choice of chiral catalyst and ligand is the most critical factor in asymmetric reductive amination. Screening different catalysts and ligands is often necessary to find the optimal combination for this specific substrate.

  • Solvent Effects: The solvent can significantly influence the stereochemical outcome of the reaction. A solvent screen should be performed to identify the optimal medium for high enantioselectivity.

  • Temperature Control: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Enzyme and Acyl Donor in Enzymatic Resolution: In enzymatic kinetic resolution, the choice of lipase and acyl donor is crucial. Candida antarctica lipase B (CAL-B) is a common choice, but other lipases may offer better selectivity for this substrate. The acyl donor (e.g., ethyl acetate, vinyl acetate) can also impact the reaction rate and enantioselectivity.

Q4: Are there any specific safety concerns I should be aware of when scaling up this synthesis?

A4: Yes, scaling up any chemical process introduces new safety challenges. For this synthesis, consider the following:

  • Hazardous Reagents: Some synthetic routes may involve hazardous materials such as sodium cyanoborohydride (which can release hydrogen cyanide gas upon acidification) or flammable solvents. Ensure proper handling and quenching procedures are in place. Some older methods for similar compounds have utilized highly hazardous chemicals like n-BuLi and BH₃-THF, which are generally avoided in modern commercial-scale processes for safety reasons.[2]

  • Exothermic Reactions: Reductions and acylations can be exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. This can be achieved through controlled addition of reagents and efficient reactor cooling.

  • Hydrogenation: If using catalytic hydrogenation for the reduction step, proper handling of hydrogen gas and the pyrophoric catalyst (e.g., Palladium on carbon) is essential.

Q5: My final product purity is low after work-up. What are the best strategies for purification on a commercial scale?

A5: Achieving high purity on a large scale requires robust purification methods. While silica gel chromatography is a valuable tool at the lab scale, it is often not feasible for large-scale production.[2][3] Consider the following:

  • Crystallization: The most cost-effective and scalable method for purifying solid products is crystallization. If the final product or a salt form of it is a solid, developing a robust crystallization procedure is highly recommended.

  • Distillation: If the final amine product is a liquid, distillation under reduced pressure can be an effective purification method.

  • Salt Formation: Forming a salt of the amine with a chiral acid can be used for both purification and chiral resolution in some cases. The resulting diastereomeric salts may have different solubilities, allowing for separation by crystallization.

Troubleshooting Guides

Asymmetric Reductive Amination
Problem Potential Cause Troubleshooting Steps
Low Yield of Amine Product Incomplete imine formation.- Ensure anhydrous conditions (use dry solvents and reagents).- Add a dehydrating agent (e.g., molecular sieves).- Optimize pH to 4-6.
Reduction of starting ketone.- Use a milder reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).- Add the reducing agent after imine formation is complete (monitor by TLC or GC).
Catalyst deactivation.- Increase catalyst loading.- Screen different catalysts that may be more robust.
Low Enantiomeric Excess (% ee) Suboptimal catalyst/ligand.- Screen a variety of chiral catalysts and ligands.- Ensure the catalyst and ligand are of high purity.
Unfavorable reaction conditions.- Optimize the reaction temperature (lower temperatures often improve ee).- Perform a solvent screen to find the optimal solvent.
Formation of Dialkylated Amine Reaction of the product amine with the starting ketone.- Use a large excess of the ammonia source.- Control the stoichiometry of the reducing agent.
Enzymatic Kinetic Resolution
Problem Potential Cause Troubleshooting Steps
Low Conversion (<50%) Inactive or inhibited enzyme.- Ensure the enzyme is active and properly stored.- Check for potential inhibitors in the reaction mixture.- Optimize the reaction temperature and pH for the specific lipase.
Poor choice of acyl donor.- Screen different acyl donors (e.g., ethyl acetate, vinyl acetate, isopropenyl acetate).
Low Enantiomeric Excess (% ee) of the (S)-Amine Low enantioselectivity of the enzyme.- Screen different lipases (e.g., from different microbial sources).- Optimize the solvent system, as it can significantly affect enzyme selectivity.
Racemization of the product.- Ensure the work-up and purification conditions are not too harsh (e.g., avoid strong acids or bases at high temperatures).
Difficult Separation of (S)-Amine and Acylated (R)-Amine Similar physical properties.- Optimize the extraction pH to selectively extract the basic amine from the neutral amide.- Consider converting the amine to a salt to facilitate separation by crystallization.

Data Presentation

The following table summarizes typical quantitative data for the two main synthetic routes to this compound, based on results for analogous compounds. Actual results may vary depending on the specific reaction conditions and scale.

Parameter Asymmetric Reductive Amination Enzymatic Kinetic Resolution
Starting Material 3-Fluoro-4-methoxyacetophenoneRacemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine
Typical Yield 70-90%< 50% (for the desired enantiomer)
Typical Enantiomeric Excess (% ee) >95%>99%
Key Reagents Chiral catalyst (e.g., Ru-, Rh-, or Ir-based), reducing agent (e.g., H₂, NaBH₃CN), ammonia source.Lipase (e.g., CAL-B), acyl donor (e.g., ethyl acetate).
Scalability Considerations Fewer steps, potentially higher throughput. Catalyst cost and stability can be a factor.Multi-step process. Enzyme cost, stability, and recycling are key considerations. The theoretical maximum yield is 50%.

Experimental Protocols

Asymmetric Reductive Amination of 3-Fluoro-4-methoxyacetophenone

This protocol is adapted from established methods for the asymmetric reductive amination of similar ketones.

Materials:

  • 3-Fluoro-4-methoxyacetophenone

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Chiral catalyst (e.g., a suitable chiral iridium, rhodium, or ruthenium complex)

  • Reducing agent (e.g., H₂, Sodium cyanoborohydride)

  • Anhydrous solvent (e.g., Methanol, Toluene)

  • Acidic catalyst (e.g., Acetic acid)

Procedure:

  • To a high-pressure reactor, add 3-Fluoro-4-methoxyacetophenone, the ammonia source, the chiral catalyst, and the anhydrous solvent.

  • If using a chemical reducing agent, add it at this stage. If using hydrogen, the reactor will be pressurized later.

  • Add a catalytic amount of acetic acid to maintain a slightly acidic pH.

  • Seal the reactor and, if applicable, purge with nitrogen before pressurizing with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction progress by GC or HPLC.

  • Upon completion, cool the reactor, carefully vent the hydrogen pressure, and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up, typically involving an acid wash to extract the amine into the aqueous phase, followed by basification and extraction with an organic solvent.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation or crystallization of a suitable salt.

  • Determine the enantiomeric excess using chiral HPLC or GC.

Enzymatic Kinetic Resolution of Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

This protocol is based on standard procedures for the enzymatic resolution of chiral amines.

Materials:

  • Racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine

  • Immobilized Lipase (e.g., Novozym 435 - CAL-B)

  • Acyl donor (e.g., Ethyl acetate, Vinyl acetate)

  • Anhydrous organic solvent (e.g., Heptane, Toluene)

Procedure:

  • To a stirred reactor, add the racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine, the immobilized lipase, and the anhydrous organic solvent.

  • Add the acyl donor to the mixture.

  • Stir the reaction at a controlled temperature (typically 30-50 °C).

  • Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme for potential reuse.

  • Wash the filtered enzyme with fresh solvent.

  • Separate the unreacted (S)-amine from the acylated (R)-amine. This is typically achieved by an acid wash to extract the basic (S)-amine into the aqueous phase, leaving the neutral (R)-amide in the organic phase.

  • Basify the aqueous layer and extract the (S)-amine with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the crude (S)-amine.

  • Purify the (S)-amine by vacuum distillation.

  • Determine the enantiomeric excess of the purified (S)-amine by chiral HPLC or GC.

Visualizations

experimental_workflow_reductive_amination start Start: 3-Fluoro-4- methoxyacetophenone reactants Add: - Ammonia Source - Chiral Catalyst - Solvent - Acid Catalyst start->reactants Charge Reactor reaction Reaction: - Stir under H₂ pressure or  add reducing agent - Control Temperature reactants->reaction workup Work-up: - Catalyst Filtration - Solvent Removal - Acid/Base Extraction reaction->workup purification Purification: - Distillation or - Salt Crystallization workup->purification product Product: (S)-1-(3-Fluoro-4- methoxyphenyl)ethanamine purification->product

Caption: Asymmetric Reductive Amination Workflow.

experimental_workflow_enzymatic_resolution start Start: Racemic Amine reactants Add: - Immobilized Lipase - Acyl Donor - Solvent start->reactants Charge Reactor reaction Enzymatic Reaction: - Stir at controlled temp. - Monitor to ~50% conversion reactants->reaction separation Separation: - Filter Enzyme - Acid/Base Extraction reaction->separation s_amine (S)-Amine separation->s_amine r_amide (R)-Amide separation->r_amide purification Purification: - Distillation s_amine->purification product Product: (S)-Amine purification->product

Caption: Enzymatic Kinetic Resolution Workflow.

troubleshooting_logic issue Low Yield or % ee low_yield Low Yield issue->low_yield low_ee Low % ee issue->low_ee check_imine Check Imine Formation (Anhydrous, pH) low_yield->check_imine Reductive Amination check_reducing_agent Check Reducing Agent (Mildness) low_yield->check_reducing_agent Reductive Amination check_catalyst Check Catalyst (Activity, Loading) low_yield->check_catalyst Reductive Amination check_catalyst_ligand Check Catalyst/Ligand (Screening) low_ee->check_catalyst_ligand Reductive Amination check_temp Check Temperature (Lower Temp) low_ee->check_temp check_solvent Check Solvent (Solvent Screen) low_ee->check_solvent

Caption: Troubleshooting Logic for Low Yield and % ee.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Determining the Enantiomeric Excess of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral pharmaceutical compounds. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a key chiral intermediate, and robust analytical methods are required to quantify its enantiomeric purity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques—Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for this critical analysis. The information presented is supported by established principles and data from analogous separations to provide a practical framework for method selection and development.

Performance Comparison of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess of this compound depends on various factors, including required resolution, analysis speed, sample volatility, and available instrumentation. The following table summarizes the expected performance of HPLC, SFC, GC, and CE for this application.

ParameterHPLCSFCGCCE
Chiral Selector Polysaccharide-based CSPPolysaccharide or cyclofructan-based CSPChiral derivatizing agent + achiral column or chiral columnCyclodextrin in BGE
Resolution (Rs) > 2.0> 2.5> 1.5 (derivatized)> 2.0
Analysis Time 10 - 20 min3 - 10 min15 - 30 min10 - 25 min
Throughput ModerateHighModerateModerate
Solvent Consumption HighLowLowVery Low
Sample Volatility Not requiredNot requiredRequired (or derivatization)Not required
Sensitivity (LOD) ~0.1% of minor enantiomer~0.1% of minor enantiomer~0.05% of minor enantiomer~0.2% of minor enantiomer
Method Development ModerateModerate to ComplexComplex (derivatization)Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the compared methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for chiral separations due to the commercial availability of a broad range of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for the enantiomeric separation of primary amines like the target analyte.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)

Mobile Phase:

  • Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that utilizes supercritical carbon dioxide as the main mobile phase component. It often provides faster separations and higher efficiency compared to HPLC for chiral compounds.

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 150 mm)

Mobile Phase:

  • Supercritical CO₂ (A) and Methanol with 0.1% Diethylamine (B)

  • Isocratic elution with 20% B

Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

GC is a high-resolution technique suitable for volatile and thermally stable compounds. For chiral amines, derivatization is typically required to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Achiral Capillary Column: e.g., DB-5 (30 m x 0.25 mm, 0.25 µm film thickness)

Derivatization Protocol:

  • Dissolve approximately 1 mg of the amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride.

  • Add 50 µL of a base (e.g., triethylamine) to scavenge the HCl produced.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and inject into the GC.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Detector Temperature: 280 °C

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE).

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length)

Background Electrolyte (BGE):

  • 25 mM Phosphate buffer (pH 2.5) containing 20 mM of a cyclodextrin derivative (e.g., sulfated-β-cyclodextrin).

Electrophoretic Conditions:

  • Voltage: 20 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection Wavelength: 214 nm

Sample Preparation: Dissolve the sample in water or the BGE to a concentration of approximately 0.5 mg/mL.

Workflow and Logical Relationships

The general workflow for determining the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to data analysis. The choice of a specific analytical technique will influence the details of this workflow.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting racemic_std Racemic Standard dissolution Dissolution in Appropriate Solvent racemic_std->dissolution s_enantiomer_sample (S)-Enantiomer Sample s_enantiomer_sample->dissolution derivatization Derivatization (if required, e.g., GC) dissolution->derivatization hplc HPLC dissolution->hplc sfc SFC dissolution->sfc ce CE dissolution->ce gc GC derivatization->gc chromatogram Obtain Chromatogram or Electropherogram hplc->chromatogram sfc->chromatogram gc->chromatogram ce->chromatogram peak_integration Peak Integration chromatogram->peak_integration ee_calculation Calculate %ee peak_integration->ee_calculation report Generate Report ee_calculation->report

Confirming the Structure of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine via 1H NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine using proton nuclear magnetic resonance (1H NMR) spectroscopy. By comparing predicted spectral data with that of structural isomers and commercially available analogs, this document offers a robust methodology for unambiguous identification, a critical step in pharmaceutical development and chemical research.

Introduction

This compound is a chiral amine whose precise structural characterization is paramount for its application in drug discovery and synthesis. 1H NMR spectroscopy is a powerful analytical technique for elucidating molecular structures by providing detailed information about the chemical environment of hydrogen atoms. This guide presents a comparative analysis of the 1H NMR data for the target compound, its structural isomer (S)-1-(4-fluoro-3-methoxyphenyl)ethanamine, and two related, commercially available compounds: (S)-1-(p-tolyl)ethanamine and (S)-1-phenylethanamine.

Comparative 1H NMR Data

The following table summarizes the predicted and experimental 1H NMR data for this compound and its comparators. Predicted data was generated using computational models, while experimental data for the analogs is sourced from established spectral databases.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound CH₃~1.4Doublet3H
(Predicted)CH~4.1Quartet1H
NH₂VariableBroad Singlet2H
OCH₃~3.9Singlet3H
Ar-H~6.9 - 7.1Multiplet3H
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine CH₃~1.4Doublet3H
(Predicted)CH~4.1Quartet1H
NH₂VariableBroad Singlet2H
OCH₃~3.9Singlet3H
Ar-H~6.8 - 7.2Multiplet3H
(S)-1-(p-tolyl)ethanamine CH₃1.35Doublet3H
(Experimental)[1][2]CH4.08Quartet1H
NH₂1.55Broad Singlet2H
Ar-CH₃2.30Singlet3H
Ar-H7.10 (d), 7.22 (d)Doublet4H
(S)-1-phenylethanamine CH₃1.37Doublet3H
(Experimental)[3][4]CH4.12Quartet1H
NH₂1.60Broad Singlet2H
Ar-H7.22 - 7.35Multiplet5H

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol for the acquisition of high-quality 1H NMR spectra is outlined below.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the amine sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. For amines, CDCl₃ is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Locking: Tune the probe to the ¹H frequency and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate all signals.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualizing the Analytical Workflow

The following diagram illustrates the key stages in the 1H NMR analysis for structural confirmation.

1H NMR Analysis Workflow

Conclusion

The structural elucidation of this compound can be confidently achieved through a meticulous 1H NMR analysis. By comparing the experimental spectrum with the predicted data for the target molecule and its structural isomer, as well as with the experimental spectra of closely related analogs, researchers can obtain unambiguous confirmation of the desired structure. The detailed experimental protocol and the visualized workflow provided in this guide serve as a valuable resource for ensuring accurate and reproducible results in a research and drug development setting.

References

A Comparative Guide to Chiral Resolving Agents for (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a valuable chiral building block, and its resolution from a racemic mixture is paramount. This guide provides a comparative analysis of common chiral resolving agents for primary amines, with a focus on their application to the resolution of 1-(3-Fluoro-4-methoxyphenyl)ethanamine.

The most prevalent and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[1] This technique relies on the reaction of a racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which enables their separation by fractional crystallization.[2] Subsequently, the desired enantiomer is liberated from the isolated salt. The selection of an appropriate resolving agent is often an empirical process, with the optimal choice depending on the specific substrate and desired outcomes.[1]

Performance of Chiral Resolving Agents: A Data-Driven Comparison

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid1:0.5-0.65Water10-80High>99%
(R,R)-di-p-toluoyl-tartaric acid1:0.5MethanolRoom Temp.ModerateHigh

Alternative Chiral Resolving Agents for Consideration

Beyond tartaric acid derivatives, several other chiral acids are commonly and effectively used for the resolution of primary amines. These include:

  • Mandelic Acid: Known for its ability to form crystalline salts with a variety of amines.[3]

  • (-)-Camphoric Acid: Its rigid bicyclic structure can promote well-defined crystal packing, potentially leading to high diastereoselectivity.[2]

  • D(+)-10-Camphorsulfonic Acid: A strong acid that is effective in resolving racemic bases, particularly chiral amines.[4]

The efficacy of these agents is highly dependent on the specific substrate and crystallization conditions.[2] Therefore, a screening of multiple resolving agents and solvents is often necessary to identify the optimal conditions for a high-yielding and highly enantioselective resolution.

Experimental Protocols

The following are generalized experimental protocols for the chiral resolution of a primary amine via diastereomeric salt formation. These should be adapted and optimized for the specific resolution of (±)-1-(3-Fluoro-4-methoxyphenyl)ethanamine.

Protocol 1: Resolution using a Tartaric Acid Derivative
  • Diastereomeric Salt Formation:

    • Dissolve the racemic 1-(3-Fluoro-4-methoxyphenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, water) with gentle heating.

    • In a separate vessel, dissolve the chiral resolving agent (e.g., (R,R)-4-chlorotartranilic acid, 0.5-1.0 equivalent) in the same solvent, also with warming.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For improved yield, the mixture can be further cooled in an ice bath for 1-2 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove impurities.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).

    • Stir the mixture until the salt completely dissolves and partitions between the two phases.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

    • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess of the final product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Visualizing the Process

To better understand the experimental workflow and the underlying principles of chiral resolution, the following diagrams are provided.

experimental_workflow racemic_amine Racemic Amine (e.g., (±)-1-(3-Fluoro-4-methoxyphenyl)ethanamine) dissolution Dissolution in Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid Derivative) resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filtration->mother_liquor liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation pure_enantiomer Enantiomerically Pure Amine (this compound) liberation->pure_enantiomer

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

logical_relationship cluster_racemic_mixture Racemic Mixture cluster_resolving_agent Chiral Resolving Agent cluster_diastereomers Diastereomeric Salts cluster_separation Separation by Crystallization R_amine R-Amine RR_salt R-Amine : R-Acid Salt R_amine->RR_salt S_amine S-Amine SR_salt S-Amine : R-Acid Salt S_amine->SR_salt R_acid R-Acid R_acid->RR_salt R_acid->SR_salt solution More Soluble Salt (e.g., RR-salt) RR_salt->solution crystalline Less Soluble Salt (e.g., SR-salt) SR_salt->crystalline

Caption: Logical relationship in diastereomeric salt resolution.

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Alternatives to (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Reagents in the Enantioselective Addition of Diethylzinc to Aldehydes.

In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary or catalyst is paramount to achieving high enantioselectivity and yield. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine and its structural analogs, such as (S)-1-phenylethanamine, are valuable chiral building blocks. This guide provides a comparative analysis of alternative chiral reagents, specifically focusing on their application in the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a reliable platform for evaluating the efficacy of various chiral ligands and catalysts.

Performance Comparison of Chiral Amino Alcohol Ligands

The enantioselective addition of diethylzinc to benzaldehyde, yielding chiral 1-phenyl-1-propanol, is a key reaction for assessing the performance of chiral catalysts. The effectiveness of these catalysts is primarily evaluated based on the chemical yield and the enantiomeric excess (ee%) of the product. Below is a summary of the performance of several widely used chiral amino alcohols, which are precursors to or analogs of the amine of interest.

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Product Configuration
(1R,2R)-(-)-Pseudoephedrine2Toluene0249586(R)
(1R,2S)-(-)-Norephedrine2Toluene0249278(R)
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)5Toluene024>9594(S)

Data compiled from various sources highlighting typical performance under optimized conditions.

Experimental Protocols

A representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst is detailed below.

Materials:

  • Chiral amino alcohol catalyst (e.g., (1R,2R)-(-)-Pseudoephedrine)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).[1]

  • Reaction Mixture Formation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.[1]

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).[1]

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.[1]

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[1]

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The yield of the purified product should be determined. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[1]

Visualizing the Process: Workflow and Catalytic Cycle

To further elucidate the experimental process and the underlying mechanism, the following diagrams illustrate the general workflow and the proposed catalytic cycle for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

G cluster_workflow Experimental Workflow prep Catalyst Preparation: Dissolve chiral amino alcohol in anhydrous toluene mix Reaction Mixture Formation: Add diethylzinc at 0°C prep->mix add Substrate Addition: Add benzaldehyde dropwise mix->add react Reaction: Stir at 0°C for 24h, monitor by TLC add->react quench Quenching: Add sat. aq. NH4Cl react->quench workup Work-up: Extraction and drying quench->workup purify Purification & Analysis: Column chromatography, Yield and ee% determination workup->purify G catalyst Chiral Amino Alcohol complex Chiral Zinc-Alkoxide Complex catalyst->complex + Et2Zn zn Diethylzinc (Et2Zn) ts Transition State complex->ts + Aldehyde aldehyde Aldehyde (RCHO) aldehyde->ts product_complex Product-Zinc Complex ts->product_complex Ethyl Transfer product_complex->catalyst + Et2Zn - Product product Chiral Alcohol Product product_complex->product

References

A Comparative Guide to Chiral GC Analysis of Fluorinated Phenylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of fluorinated phenylethylamines is a critical task in pharmaceutical development and forensic science, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Gas chromatography (GC) is a powerful technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of two primary protocols for the chiral GC analysis of this compound class: Direct Enantioselective GC on a Chiral Stationary Phase (CSP) and Indirect Analysis via Diastereomeric Derivatization .

Comparison of Analytical Approaches

The choice between direct and indirect methods depends on available instrumentation, sample matrix, and the specific goals of the analysis. The following table summarizes the key aspects of each approach.

FeatureDirect Chiral GCIndirect Chiral GC (via Derivatization)
Principle Enantiomers are separated on a chiral stationary phase (CSP).Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.
Typical Stationary Phase Cyclodextrin-based (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)[1]Standard non-polar or medium-polarity columns (e.g., HP-5MS)[2]
Derivatization Achiral derivatization (e.g., trifluoroacetylation) is often required to improve volatility and peak shape.[1]Chiral derivatization is mandatory to form diastereomers. Common reagents include (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA).[2][3][4]
Advantages - Simpler sample preparation (one derivatization step). - Direct measurement of enantiomers.- Utilizes more common and less expensive achiral GC columns. - Can be a robust method once the derivatization is optimized.[2]
Disadvantages - Chiral columns can be more expensive and have a limited temperature range. - Finding a suitable CSP for a specific analyte may require screening.- More complex sample preparation (derivatization can be multi-step). - Potential for racemization during derivatization. - Purity of the chiral derivatizing reagent is critical.[3]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

Protocol 1: Trifluoroacetyl (TFA) Derivatization for GC Analysis

This protocol describes a common method for derivatizing phenylethylamines to improve their volatility and chromatographic performance prior to GC analysis.[1][5]

Materials:

  • Fluorinated phenylethylamine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • Inert gas (e.g., nitrogen)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the fluorinated phenylethylamine sample in the anhydrous solvent in a GC vial.

  • Derivatization: Add a molar excess of TFAA to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of inert gas.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC injection.

Protocol 2: Chiral GC-MS Analysis of TFA-Derivatized Fluorinated Phenylethylamines

This protocol outlines a general procedure for the direct enantioselective analysis of TFA-derivatized fluorinated phenylethylamines using a cyclodextrin-based chiral stationary phase.[1]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Chiral Capillary Column: e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (30 m x 0.25 mm I.D., 0.25 µm film thickness)[1]

  • Carrier Gas: Helium

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temperature 100°C, hold for 1 min, ramp to 200°C at 5°C/min, hold for 5 min
Carrier Gas Flow 1.0 mL/min (constant flow)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
MS Scan Range 50-550 amu

Note: These are starting conditions and should be optimized for the specific analyte and instrument.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

Chiral GC Analysis Workflow cluster_direct Direct Analysis cluster_indirect Indirect Analysis start_direct Fluorinated Phenylethylamine Sample derivatization_direct Achiral Derivatization (e.g., TFAA) start_direct->derivatization_direct gc_direct Chiral GC-MS Analysis (Cyclodextrin CSP) derivatization_direct->gc_direct result_direct Enantiomer Separation gc_direct->result_direct start_indirect Fluorinated Phenylethylamine Sample derivatization_indirect Chiral Derivatization (e.g., MTPA) start_indirect->derivatization_indirect gc_indirect Achiral GC-MS Analysis (e.g., HP-5MS) derivatization_indirect->gc_indirect result_indirect Diastereomer Separation gc_indirect->result_indirect

Caption: Comparison of direct and indirect chiral GC analysis workflows.

Signaling Pathways and Logical Relationships

The fundamental principle of chiral separation in GC relies on the differential interaction between the enantiomers and a chiral environment. This can be achieved either within the column (direct method) or prior to analysis (indirect method).

Principle of Chiral GC Separation cluster_direct Direct Method cluster_indirect Indirect Method racemic Racemic Mixture (R- and S-enantiomers) csp Chiral Stationary Phase (CSP) cdr Chiral Derivatizing Reagent (e.g., S-reagent) racemic->cdr Reaction interaction_r R-enantiomer-CSP Interaction csp->interaction_r Interaction interaction_s S-enantiomer-CSP Interaction csp->interaction_s Interaction separation_direct Differential Retention Times interaction_r->separation_direct interaction_s->separation_direct diastereomer_rs R,S-Diastereomer diastereomer_ss S,S-Diastereomer achiral_column Achiral Column diastereomer_rs->achiral_column diastereomer_ss->achiral_column separation_indirect Separation based on different physical properties achiral_column->separation_indirect

Caption: Logical relationship of enantiomer separation principles.

References

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, the stereochemical outcome of a synthetic route is paramount. Chiral auxiliaries are indispensable tools that enable chemists to control the three-dimensional arrangement of atoms, ensuring the desired enantiomer of a drug is produced with high purity. This guide offers an objective comparison of four widely used chiral auxiliaries—Evans' oxazolidinones, Myers' pseudoephedrine, Oppolzer's sultams, and 8-phenylmenthol—in the context of asymmetric synthesis, a critical process in drug discovery and development.

The selection of an appropriate chiral auxiliary is a crucial decision that can significantly impact the efficiency and stereoselectivity of a synthesis.[1] This guide provides a comparative analysis supported by experimental data to assist researchers, scientists, and drug development professionals in making informed choices for their synthetic strategies.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction essential for the synthesis of a vast array of chiral drug molecules. The following table summarizes the performance of the selected chiral auxiliaries in the asymmetric alkylation of a propionate group, a common structural motif in pharmaceuticals. This comparison is based on representative data from the literature to illustrate the typical efficacy of each auxiliary.

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Excess (de) / Diastereomeric Ratio (dr)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans')N-Propionyl oxazolidinoneBenzyl bromideLDA>99% de90-95[2]
(1R,2S)-(-)-Pseudoephedrine (Myers')N-Propionyl pseudoephedrine amideBenzyl bromideLDA, LiCl>98% de95[2]
(2R)-Bornane-10,2-sultam (Oppolzer's)N-Propionyl sultamMethyl iodideNaHMDS>98% de85[1]
(-)-8-Phenylmenthol 8-Phenylmenthyl propionateAllyl bromideLDA95% de75[3]

Note: Diastereomeric excess (de) and diastereomeric ratio (dr) are measures of the stereoselectivity of a reaction. Higher values indicate a greater preference for the formation of one diastereomer over the other. Yield refers to the percentage of the desired product obtained from the reaction.

Experimental Protocols

Detailed and reproducible experimental procedures are vital for the successful application of these chiral auxiliaries. Below are representative protocols for the asymmetric alkylation using each of the discussed auxiliaries.

Asymmetric Alkylation using Evans' Oxazolidinone

This protocol describes the acylation of the chiral auxiliary followed by the diastereoselective alkylation of the resulting N-acyl imide.

a) Acylation of (S)-4-Benzyl-2-oxazolidinone: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (1.05 equiv.) is added dropwise. The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 equiv.) is added. The reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-propionyl oxazolidinone.

b) Diastereoselective Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise. The mixture is stirred for 30 minutes to ensure complete enolate formation. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by column chromatography.[4]

c) Auxiliary Cleavage: The purified N-alkylated product is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 equiv.) and 30% aqueous hydrogen peroxide (4.0 equiv.) are added at 0 °C. The mixture is stirred for 1-2 hours. The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction with an organic solvent. The aqueous layer is then acidified with HCl, and the enantiomerically enriched carboxylic acid is extracted with an organic solvent.[4]

Asymmetric Alkylation using Myers' Pseudoephedrine

This method utilizes pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of amide enolates.

a) Amide Formation: (1R,2S)-(-)-Pseudoephedrine (1.0 equiv.) is dissolved in dichloromethane, and triethylamine (1.5 equiv.) is added. The solution is cooled to 0 °C, and propionyl chloride (1.2 equiv.) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched with water, and the product is extracted with dichloromethane. The organic layer is washed with dilute HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous magnesium sulfate, and concentrated to give the N-propionyl pseudoephedrine amide, which is often a crystalline solid and can be purified by recrystallization.

b) Diastereoselective Alkylation: To a suspension of the N-propionyl pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in dry THF at -78 °C under an inert atmosphere, a solution of LDA (2.2 equiv.) in THF is added slowly. The mixture is stirred and allowed to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes to ensure complete enolate formation. The reaction is then cooled to 0 °C, and benzyl bromide (1.5 equiv.) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The diastereomeric excess is determined by HPLC or NMR analysis of the crude product before purification by chromatography or recrystallization.[2]

c) Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid or a solution of potassium hydroxide in ethanol. The pseudoephedrine auxiliary can be recovered after neutralization and extraction.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and the specific experimental workflow for the Evans' oxazolidinone alkylation.

G cluster_0 General Workflow for Asymmetric Synthesis with a Chiral Auxiliary Prochiral Substrate Prochiral Substrate Attach Chiral Auxiliary Attach Chiral Auxiliary Prochiral Substrate->Attach Chiral Auxiliary Step 1 Diastereoselective Reaction Diastereoselective Reaction Attach Chiral Auxiliary->Diastereoselective Reaction Step 2 Purification of Diastereomers Purification of Diastereomers Diastereoselective Reaction->Purification of Diastereomers Step 3 Cleave Chiral Auxiliary Cleave Chiral Auxiliary Purification of Diastereomers->Cleave Chiral Auxiliary Step 4 Enantiomerically Enriched Product Enantiomerically Enriched Product Cleave Chiral Auxiliary->Enantiomerically Enriched Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleave Chiral Auxiliary->Recovered Chiral Auxiliary

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_1 Experimental Workflow for Evans' Auxiliary Alkylation Evans' Auxiliary Evans' Auxiliary Acylation Acylation Evans' Auxiliary->Acylation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Acylation N-Propionyl Oxazolidinone N-Propionyl Oxazolidinone Acylation->N-Propionyl Oxazolidinone Enolate Formation (LDA) Enolate Formation (LDA) N-Propionyl Oxazolidinone->Enolate Formation (LDA) -78 °C, THF Alkylation (RX) Alkylation (RX) Enolate Formation (LDA)->Alkylation (RX) -78 °C Alkylated Product Alkylated Product Alkylation (RX)->Alkylated Product Purification Purification Alkylated Product->Purification Auxiliary Cleavage (LiOH/H2O2) Auxiliary Cleavage (LiOH/H2O2) Purification->Auxiliary Cleavage (LiOH/H2O2) Chiral Carboxylic Acid Chiral Carboxylic Acid Auxiliary Cleavage (LiOH/H2O2)->Chiral Carboxylic Acid Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage (LiOH/H2O2)->Recovered Auxiliary

A detailed experimental workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, the desired stereochemical outcome, and practical considerations such as cost and ease of removal. Evans' oxazolidinones and Myers' pseudoephedrine amides generally provide excellent diastereoselectivity in asymmetric alkylations.[2] Oppolzer's sultams are also highly effective, particularly in aldol reactions, and offer a rigid conformational framework for stereocontrol.[1] 8-Phenylmenthol, while sometimes showing slightly lower selectivity in alkylations, can be a valuable auxiliary, especially in Diels-Alder reactions.[3]

This guide provides a foundational comparison to aid in the selection process. It is crucial for researchers to consult the primary literature for specific applications and to optimize reaction conditions for their particular substrate and desired transformation. The detailed protocols and workflows presented herein serve as a starting point for the practical implementation of these powerful tools in the synthesis of chiral drugs.

References

Analytical techniques for characterizing substituted phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Techniques for the Characterization of Substituted Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of substituted phenethylamines, a broad class of psychoactive substances, is paramount for forensic analysis, clinical toxicology, and pharmaceutical research. The selection of an appropriate analytical technique is critical for achieving the desired sensitivity, selectivity, and structural elucidation. This guide provides a comparative overview of the most prevalent analytical methods, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.

Comparative Analysis of Key Techniques

The primary methods for identifying and quantifying substituted phenethylamines include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.

Quantitative Performance Data

The following table summarizes the typical quantitative performance metrics for the analysis of common substituted phenethylamines.

Technique Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Matrix Reference
GC-MSAmphetamine0.5 - 2 ng/mL2 - 5 ng/mL5 - 500 ng/mLUrine, Blood
GC-MSMDMA1 - 5 ng/mL5 - 10 ng/mL10 - 1000 ng/mLUrine, Hair
LC-MS/MSCathinone0.1 - 1 ng/mL0.5 - 2 ng/mL1 - 200 ng/mLPlasma, Saliva
LC-MS/MSMephedrone0.2 - 0.5 ng/mL0.5 - 1 ng/mL1 - 500 ng/mLBlood, Urine
NMRAmphetamine~10 µg/mL~30 µg/mLNot typically used for quantificationBulk Material
FTIRMDMA> 1 mgNot applicableNot a quantitative techniqueBulk Material

Experimental Methodologies

Detailed and validated protocols are essential for reproducible and reliable results. Below are representative methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard (e.g., Amphetamine-d5).

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Wash the cartridge with deionized water and methanol.

    • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in ethyl acetate for derivatization.

  • Derivatization:

    • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to the dried extract.

    • Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Instrumentation and Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., Mephedrone-d3).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase.

  • Instrumentation and Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

Visualizing Workflows and Pathways

Diagrams are provided to illustrate the analytical workflow, a key signaling pathway affected by phenethylamines, and the logical relationship between the characterization techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, etc.) Extraction Extraction (SPE, LLE) Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS Direct Injection GCMS GC-MS Derivatization->GCMS Volatilization Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification LCMS->Identification LCMS->Quantification

A typical experimental workflow for the analysis of substituted phenethylamines.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenethylamine Substituted Phenethylamine DAT Dopamine Transporter (DAT) Phenethylamine->DAT Enters Neuron VMAT2 VMAT2 Phenethylamine->VMAT2 Inhibits Uptake Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Reverses Transport Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Blocks Packaging Dopamine_Synapse Synaptic Dopamine Dopamine_Cytosol->Dopamine_Synapse Efflux Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Cascade Dopamine_Receptor->Signal_Transduction Activates

Simplified signaling pathway showing the effect of phenethylamines on dopamine transport.

logical_relationships Screening Screening FTIR FTIR Screening->FTIR GCMS GC-MS Screening->GCMS Confirmation Confirmation Confirmation->GCMS LCMS LC-MS/MS Confirmation->LCMS Structure_Elucidation Structure Elucidation Structure_Elucidation->GCMS (with high-res MS) Structure_Elucidation->LCMS (with high-res MS) NMR NMR Structure_Elucidation->NMR

Logical relationships between analytical techniques for phenethylamine characterization.

Safety Operating Guide

Proper Disposal of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general guide for the proper disposal of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine and is intended for use by trained researchers, scientists, and drug development professionals. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the specific chemical you are handling to ensure full compliance with local, regional, and national regulations.[1][2][3]

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. As a halogenated organic compound and an amine, specific procedures must be followed to ensure the safety of laboratory personnel and to prevent environmental contamination.[4][5][6] This guide outlines the essential immediate safety and logistical information, including operational and disposal plans.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[7]

  • Eye Protection: Use safety glasses or goggles.[7]

  • Lab Coat: A standard laboratory coat is required to protect clothing.

  • Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of vapors.[1]

Handling and Storage:

  • Store the chemical in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[8][9]

  • Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[5][8][9]

Chemical and Hazard Information Summary

PropertyInformationCitation(s)
Chemical Nature Halogenated (fluorinated) organic compound and an amine.[4][5][6]
Potential Hazards May cause skin, eye, and respiratory irritation. The product may be harmful if swallowed or inhaled. Similar compounds are noted to cause severe skin burns and eye damage.[1][2][7]
Environmental Hazard Should not be released into the environment. Harmful to aquatic life.[1][10]
Disposal Classification Considered hazardous waste. Must be disposed of through an approved waste disposal plant.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from waste characterization to final disposal.

Experimental Protocol for Disposal:

  • Waste Characterization:

    • Determine the physical state of the waste (solid or liquid).

    • Identify if the waste is pure this compound or mixed with other solvents or reagents.[8]

  • Waste Segregation:

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [4][5][6][11] This is critical as the disposal costs for halogenated waste are significantly higher.[11]

    • Segregate this waste from other chemical waste streams such as acids, bases, oxidizers, and heavy metals.[5] Amines, in particular, should be kept separate from acids.[5]

  • Containerization and Labeling:

    • Use a dedicated, compatible waste container with a tightly fitting cap.[5][8][9][12] Do not use metal containers for halogenated waste as they can corrode.[12]

    • As soon as the first drop of waste is added, label the container clearly with a hazardous waste tag.[4][9]

    • The label must include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "this compound". Do not use abbreviations.[9]

      • If it is a mixture, list all chemical constituents with their approximate percentages.[4]

      • Indicate the relevant hazards (e.g., Corrosive, Toxic).

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[8]

    • Provide them with accurate information about the waste composition.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][12]

    • The rinsate must be collected and disposed of as hazardous waste.[8][12]

    • After triple-rinsing and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies.[8]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_container Containerization cluster_storage Storage & Disposal cluster_decision Segregation Decision cluster_streams Waste Streams start Waste Generation (this compound) characterize Characterize Waste (Pure or Mixed?) start->characterize segregate Segregate Waste characterize->segregate containerize Use Compatible Waste Container segregate->containerize is_halogenated Is it Halogenated? label_waste Label Container: 'Hazardous Waste' 'Halogenated - Amine' containerize->label_waste store Store in Designated Satellite Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Proper Disposal (by EHS/Contractor) contact_ehs->end is_amine Is it an Amine? is_halogenated->is_amine Yes halogenated_stream Halogenated Waste is_halogenated->halogenated_stream Yes non_halogenated_stream Non-Halogenated Waste (Separate) is_halogenated->non_halogenated_stream No amine_stream Amine Waste is_amine->amine_stream Yes acid_base_stream Acid/Base Waste (Separate) is_amine->acid_base_stream No

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine. Given that the toxicological properties of this compound have not been fully investigated, it is imperative to treat it as a potentially hazardous substance and to adhere to strict safety protocols.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant and may be harmful by ingestion and inhalation.[1] It is irritating to mucous membranes and the upper respiratory tract.[1] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesShould be worn at all times to protect against splashes. A face shield may be necessary when a higher risk of splashing exists.[2][3][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally suitable for minor splashes. The appropriate glove material should be selected based on the specific laboratory task and potential for exposure.[1][5]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against spills. For larger quantities or procedures with a higher risk of splashes, chemical-resistant coveralls are recommended.[1][2][6]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
Foot Protection Closed-toe shoesRequired to protect feet from spills.[6][7]

Operational and Handling Plan

A systematic approach is crucial when working with chemicals of unknown toxicity. The following workflow outlines the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate cleanup_ppe Properly Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Waste in Labeled, Compatible Container cleanup_wash->disposal_collect disposal_store Store Waste in a Designated Area disposal_collect->disposal_store disposal_dispose Dispose According to Institutional & Local Regulations disposal_store->disposal_dispose

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are essential to maintain a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials.

  • The storage area should be clearly labeled.

Disposal: As the toxicological properties are not fully known, this compound should be treated as hazardous waste.

Disposal Protocol:

  • Collection: Collect waste material in a dedicated, properly labeled, and sealed container that is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it can be collected for disposal.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all institutional, local, and national regulations for halogenated organic compounds.[8][9] Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data

Due to the limited research on this specific compound, quantitative exposure limits have not been established. However, for context, the following table provides occupational exposure limits for Aniline, a related aromatic amine. It is crucial to note that these are not directly applicable but can inform a cautious approach to handling.

Occupational Exposure Limits for Aniline (for reference only):

OrganizationLimitValue
OSHAPEL (8-hour TWA)5 ppm (19 mg/m³) [skin]
NIOSHREL (10-hour TWA)Lowest feasible concentration (potential carcinogen)
ACGIHTLV (8-hour TWA)2 ppm (7.6 mg/m³) [skin]

Source: NIOSH, OSHA[10][11][12] TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value. The "skin" notation indicates the potential for significant absorption through the skin.

References

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